The Strategic Integration of[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol in Modern Drug Discovery
A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary In the landscape of fragment-based drug discovery (FBDD) and rational drug design, the selection of highly functionalized...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and rational drug design, the selection of highly functionalized, low-molecular-weight building blocks is paramount. [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol (often supplied as its hydrochloride salt, CAS 1255717-77-1) has emerged as a privileged scaffold [1]. This molecule combines the
- stacking and hydrogen-bonding capabilities of an imidazole core with the precise spatial geometry of a 2-methoxyethyl side chain and a reactive hydroxymethyl group.
As a Senior Application Scientist, I have observed this specific fragment utilized extensively to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of advanced active pharmaceutical ingredients (APIs). Notably, this moiety is a critical structural feature in the development of next-generation GLP-1 receptor agonists for metabolic disorders[1] and CCR2/CCR5 antagonists targeting non-alcoholic steatohepatitis (NASH)[2]. This guide deconstructs the physicochemical properties, mechanistic utility, and synthetic integration of this vital chemical building block.
Physicochemical Profiling & Structural Causality
Understanding the baseline properties of CAS 1255717-77-1 is essential for predicting its behavior in both synthetic workflows and biological systems. The data below represents the hydrochloride salt variant, which is the industry standard due to its enhanced bench stability and resistance to atmospheric oxidation compared to the free base[3].
Quantitative Data Summary
Property
Value / Specification
Causality & Application Insight
CAS Number
1255717-77-1 (HCl Salt)
Identifies the protonated, stable form of the molecule.
Molecular Formula
C₇H₁₃ClN₂O₂
The presence of the chloride counterion ensures solid-state stability.
Molecular Weight
192.64 g/mol
Low molecular weight (<200 Da) makes it an ideal Rule-of-3 compliant fragment.
Physical State
Off-white to pale yellow powder
Indicates high purity (>95%); coloration suggests minor oxidation of the imidazole.
Solubility
H₂O, DMSO, MeOH
Highly polar; excellent for biological assays and polar aprotic synthetic solvents.
Storage Conditions
2–8°C, desiccated
Hygroscopic nature of the HCl salt requires protection from ambient moisture[4].
The "Why" Behind the Structure:
The substitution pattern on the imidazole ring is not arbitrary. The N1-position is capped with a 2-methoxyethyl group. Unlike a simple methyl or ethyl group, the ether oxygen acts as a hydrogen-bond acceptor, subtly increasing aqueous solubility while maintaining enough lipophilicity to cross lipid bilayers. The C5-position houses the hydroxymethyl group. Placing this at C5 rather than C2 or C4 provides a unique steric environment that shields the alcohol slightly, preventing premature in vivo metabolism while remaining highly accessible for ex vivo synthetic coupling.
Pharmacophore Modeling & Target Engagement
When integrating this fragment into a larger API scaffold, it acts as a multi-point pharmacophore. The diagram below illustrates the functional causality of each moiety within the molecule.
Figure 1: Pharmacophore deconstruction of CAS 1255717-77-1 and its functional implications.
Mechanistic Utility in Disease Targeting
GLP-1 Receptor Agonists: In the synthesis of heterocyclic GLP-1 agonists (critical for Type 2 Diabetes and obesity management), the imidazole core mimics the histidine residue found at the N-terminus of the native GLP-1 peptide. The methoxyethyl tail provides the necessary steric bulk to lock the receptor in its active conformation[1].
CCR2/CCR5 Antagonists: For liver-targeting therapies in NASH/NAFLD, the basicity of the imidazole nitrogen (pKa ~6.0-6.5) ensures that the molecule is partially protonated at physiological pH, allowing for strong electrostatic interactions with the acidic residues deep within the chemokine receptor pockets[2].
Synthetic Workflows: Scaffold Integration
To utilize this fragment, the primary alcohol (hydroxymethyl group) is typically oxidized to an aldehyde, which then serves as an electrophilic hub for reductive amination. This approach covalently links the imidazole fragment to a larger drug scaffold containing a primary or secondary amine.
Figure 2: Synthetic workflow for integrating the imidazole fragment via reductive amination.
Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure causality and prevent downstream failures.
Phase 1: Controlled Oxidation to 1-(2-methoxyethyl)-1H-imidazole-5-carboxaldehyde
Causality: We utilize Dess-Martin Periodinane (DMP) rather than Jones reagent. Strong oxidants will push the primary alcohol all the way to a carboxylic acid, whereas DMP halts cleanly at the aldehyde under mild conditions, preserving the sensitive ether linkage.
Preparation: Suspend 1.0 eq of CAS 1255717-77-1 (HCl salt) in anhydrous Dichloromethane (DCM) at 0°C under an inert Argon atmosphere. Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt and free-base the imidazole.
Oxidation: Portion-wise, add 1.1 eq of Dess-Martin Periodinane. Stir the reaction mixture, allowing it to warm to room temperature over 2 hours.
Self-Validation Check (IPC 1): Perform TLC (Eluent: 10% MeOH in DCM). The starting material spot (
~0.2) should disappear, replaced by a less polar, UV-active spot ( ~0.5).
Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Phase 2: Chemoselective Reductive Amination
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over Sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transient imine intermediate without reducing the unreacted aldehyde back to the starting alcohol.
Imine Formation: Dissolve the crude aldehyde (1.0 eq) and the target primary amine scaffold (1.0 eq) in 1,2-Dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir at room temperature for 1 hour.
Reduction: Add 1.5 eq of NaBH(OAc)₃ portion-wise. Stir for 12 hours at room temperature.
Self-Validation Check (IPC 2): Analyze via LC-MS. Look for the disappearance of the aldehyde mass [M+H]⁺ and the appearance of the product mass.
Isolation: Quench with 1N NaOH to break down boron complexes. Extract the organic layer, wash with brine, dry, and purify via flash chromatography.
Analytical Validation (Self-Validating Systems)
To guarantee the structural integrity of the starting material and the final product, rely on the following analytical markers:
¹H-NMR (DMSO-d₆) of Starting Material:
Look for the diagnostic singlet at ~7.6 ppm corresponding to the C2 proton of the imidazole ring.
The hydroxymethyl protons (-CH₂OH) will appear as a doublet around 4.4 ppm, coupling with the adjacent hydroxyl proton (triplet at ~5.2 ppm, exchangeable with D₂O).
The methoxy group (-OCH₃) presents as a sharp singlet at ~3.2 ppm.
Mass Spectrometry (ESI-MS):
For the starting material, expect a strong [M+H]⁺ peak at m/z 157.1 (representing the free base mass of 156.18 + 1).
Regulatory & Handling Guidelines
As with all active pharmaceutical intermediates, strict adherence to safety protocols is mandatory[3]:
Toxicity & PPE: The compound is an irritant to the skin, eyes, and respiratory tract. Handling must occur within a certified fume hood using nitrile gloves and safety goggles.
Incompatibilities: Avoid contact with strong oxidizing agents, which can rapidly degrade the imidazole core and release toxic fumes of nitrogen oxides (NOₓ) and hydrogen chloride gas (from the salt form).
Disposal: Must be treated as hazardous chemical waste and incinerated according to local environmental regulations.
References
World Intellectual Property Organization. "WO2022028572A1 - Heterocyclic GLP-1 agonists." Google Patents, Published Feb 10, 2022.
China National Intellectual Property Administration. "CN111630047B - Benzazine heterocyclic compound containing carboxylic acid group and its preparation method and application." Google Patents, Published Sep 8, 2020.
Synthesis Pathway of 5-Hydroxymethyl-1-(2-methoxyethyl)imidazole: A Technical Guide for Regioselective Imidazole Construction
Executive Summary The compound 5-hydroxymethyl-1-(2-methoxyethyl)imidazole is a highly specialized, functionalized heterocyclic building block utilized in the development of advanced active pharmaceutical ingredients (AP...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-hydroxymethyl-1-(2-methoxyethyl)imidazole is a highly specialized, functionalized heterocyclic building block utilized in the development of advanced active pharmaceutical ingredients (APIs). Its structural duality—combining a hydrogen-bonding hydroxymethyl tail with a flexible, ether-linked lipophilic head—makes it an excellent pharmacophore for target binding. However, the synthesis of 1,5-disubstituted imidazoles presents a classic regiochemical challenge. This whitepaper outlines a field-proven, highly regioselective synthetic pathway leveraging the van Leusen multicomponent reaction, designed to ensure absolute regiocontrol, high yield, and self-validating scalability for drug development professionals.
The fundamental challenge in synthesizing 1,5-disubstituted imidazoles lies in the tautomeric nature of the imidazole precursor.
The Flaw of Direct Alkylation:
Attempting a direct
alkylation of 4(5)-hydroxymethylimidazole with 1-bromo-2-methoxyethane typically yields a mixture of isomers. Due to the steric hindrance imposed by the adjacent hydroxymethyl group, the reaction is thermodynamically driven to favor the less hindered nitrogen, resulting predominantly in the 1,4-disubstituted isomer [1]. Isolating the minor 1,5-isomer requires tedious, low-yielding chromatographic separation, rendering this route unviable for GMP scale-up.
The van Leusen Solution:
To ensure scientific integrity and absolute regiocontrol, a de novo construction of the imidazole ring is required. The utilizes tosylmethyl isocyanide (TosMIC) to construct the imidazole core around a pre-formed imine[2]. By reacting 2-methoxyethylamine with ethyl glyoxylate, an imine is formed. Subsequent base-mediated [3+2] cycloaddition with TosMIC guarantees that the ester group is locked exclusively at the C5 position. A final hydride reduction yields the target 5-hydroxymethyl derivative.
Quantitative Comparison of Synthetic Strategies
To justify the selection of the van Leusen pathway, the following table summarizes the quantitative metrics comparing the two primary synthetic strategies.
The following diagram illustrates the logical progression of the van Leusen-based synthetic pathway, highlighting the convergence of starting materials and the critical reduction step.
Synthetic workflow for 5-hydroxymethyl-1-(2-methoxyethyl)imidazole via van Leusen chemistry.
Step-by-Step Experimental Protocols
Every protocol described below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to verify causality and reaction progression before advancing to the next module.
Module A: Imine Condensation
Causality: The primary amine must fully condense with the aldehyde to prevent TosMIC from reacting with unconsumed ethyl glyoxylate (which would yield an oxazole byproduct). Anhydrous conditions drive the equilibrium forward.
Setup: To a flame-dried round-bottom flask under inert argon, add 2-methoxyethylamine (1.0 equiv, 75.1 mmol) and anhydrous dichloromethane (DCM, 150 mL).
Dehydration: Add anhydrous
(3.0 equiv) to the stirring solution.
Addition: Cool the suspension to 0 °C. Dropwise, add ethyl glyoxylate (50% solution in toluene, 1.0 equiv) over 30 minutes to control the exothermic condensation.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
IPC Validation: Pull an aliquot for
NMR. The reaction is complete when the aldehyde proton (~9.5 ppm) disappears and the imine proton (~7.8 ppm) appears.
Workup: Filter the suspension through a Celite pad to remove
. Concentrate the filtrate in vacuo to yield the crude imine, which is used immediately in Module B.
Module B: van Leusen[3+2] Cycloaddition
Causality:
deprotonates the active methylene of TosMIC. The resulting carbanion attacks the imine carbon, followed by a 5-endo-dig cyclization onto the isocyanide carbon. Subsequent elimination of the -toluenesulfinate leaving group restores aromaticity, locking the ester at the C5 position[2].
Setup: Dissolve the crude imine from Module A (1.0 equiv) and TosMIC (1.1 equiv) in a solvent mixture of DMF/MeOH (2:1, 150 mL).
Base Addition: Add finely powdered
(2.0 equiv) in one portion.
Reaction: Stir the mixture at 45 °C for 12 hours.
IPC Validation: Analyze via LC-MS. The reaction is validated when the TosMIC peak is consumed and the product mass (
) dominates the chromatogram.
Workup: Quench the reaction with ice water (300 mL). Extract with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with 5% aqueous
(to remove DMF) and brine, then dry over .
Purification: Concentrate and pass through a short silica plug (Eluent: EtOAc/Hexane 1:1) to yield ethyl 1-(2-methoxyethyl)-1H-imidazole-5-carboxylate .
Module C: Ester Reduction to Target Alcohol
Causality:
acts as a powerful nucleophilic hydride source, fully reducing the C5-ester to a primary alcohol. A strict Fieser workup is utilized to prevent the formation of intractable aluminum emulsions, ensuring high recovery.
Setup: Dissolve the ester from Module B (1.0 equiv, 50 mmol) in anhydrous THF (100 mL) and cool to 0 °C under argon.
Reduction: Carefully add
(1.2 equiv) in small portions over 20 minutes to manage hydrogen gas evolution.
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature for 1 hour.
IPC Validation: Analyze via TLC (DCM/MeOH 9:1). The starting material (
) should be completely converted to a highly polar spot ().
Fieser Workup: Cool back to 0 °C. Sequentially add
mL of water (where = grams of used), mL of 15% aqueous , and mL of water. Stir vigorously until a granular white precipitate forms.
Isolation: Filter the granular aluminum salts through Celite. Concentrate the filtrate in vacuo to yield the pure target, 5-hydroxymethyl-1-(2-methoxyethyl)imidazole (
).
References
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis
Source: Molecules (via PubMed Central)
URL:[Link]
Imidazole Methanol Derivatives in Medicinal Chemistry: Structural Versatility, Synthetic Workflows, and Therapeutic Applications
Executive Summary Imidazole methanol derivatives—characterized by a five-membered aromatic heterocycle substituted with a highly reactive hydroxymethyl group—are foundational scaffolds in modern drug discovery. From acti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Imidazole methanol derivatives—characterized by a five-membered aromatic heterocycle substituted with a highly reactive hydroxymethyl group—are foundational scaffolds in modern drug discovery. From acting as critical intermediates in the synthesis of blockbuster antihypertensives (e.g., Losartan) to serving as primary pharmacophores in novel Angiotensin-Converting Enzyme (ACE) inhibitors and antifungal agents, these compounds offer unparalleled structural versatility[1][2].
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic interactions, and synthetic methodologies of imidazole methanol derivatives, designed specifically for medicinal chemists and drug development professionals.
Structural and Electronic Profiling (The "Why")
The pharmacological utility of imidazole methanols is deeply rooted in their unique electronic distribution and amphoteric nature. The imidazole core contains both a pyrrole-like nitrogen (hydrogen bond donor) and a pyridine-like nitrogen (hydrogen bond acceptor). The addition of the hydroxymethyl group at the 4- or 5-position introduces a flexible, polar moiety capable of forming robust supramolecular networks[3].
Crystallographic and Supramolecular Insights
Crystallographic studies reveal that imidazole methanols frequently crystallize in monoclinic systems (e.g.,
symmetry). The proximity of the hydroxyl group to the azomethine moiety facilitates intramolecular resonance-stabilized hydrogen bonding[4]. Furthermore, these molecules connect via head-to-tail O–H···N hydrogen bonding to form independent macrocycles[5]. In a biological context, this propensity for complex hydrogen-bonding networks perfectly mimics the compound's ability to interact with active site residues in target proteins, locking the pharmacophore into an optimal binding conformation.
Pharmacophoric interactions of imidazole methanols with target proteins.
The 2-butyl-4-chloro-1H-imidazole-5-methanol scaffold is a direct precursor to Angiotensin II Receptor Blockers (ARBs) like Losartan and Eprosartan. Beyond ARBs, recent medicinal chemistry efforts have repurposed this framework to develop novel N-substituted derivatives that act as potent ACE inhibitors[2].
Mechanistic Causality: The basic nitrogen of the imidazole ring coordinates with the zinc ion (
) in the ACE active site, while the hydroxymethyl group acts as a hydrogen bond donor/acceptor with adjacent glutamate or aspartate residues, effectively blocking the cleavage of the His-Leu dipeptide from Angiotensin I[6].
Metalloenzyme Inhibition (Antifungals & Oncology)
In antifungal drug design (targeting CYP51), the imidazole nitrogen forms a dative bond with the heme iron of the cytochrome P450 enzyme. The methanol derivative provides a synthetic handle to attach bulky, lipophilic groups (like biphenyl or tetrazole moieties) that occupy the hydrophobic access channel of the enzyme, drastically increasing target residence time[7].
Quantitative Physicochemical Data
To facilitate rational drug design, the physicochemical properties of key imidazole methanol derivatives are summarized below. The balance between the Topological Polar Surface Area (TPSA) and lipophilicity (LogP) dictates their oral bioavailability and blood-brain barrier permeability.
The following protocols emphasize the causality behind reagent selection and workup procedures, ensuring a self-validating experimental workflow.
Protocol A: Synthesis of N-substituted-(2-butyl-4-chloro-1H-imidazole)methanol Derivatives
This two-step protocol is highly efficient for generating libraries of potential ACE inhibitors[2].
Step 1: Regioselective Alkylation
Reaction: Suspend 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1.0 eq) and anhydrous potassium carbonate (
, 2.0 eq) in dimethylformamide (DMF).
Addition: Add the desired phenacyl bromide (1.1 eq) dropwise at 0 °C.
Causality:
deprotonates the acidic N1 position of the imidazole. DMF, a polar aprotic solvent, leaves the resulting imidazole anion highly nucleophilic, driving a rapid displacement of the bromide.
Validation: Monitor via TLC. The disappearance of the highly polar starting material indicates complete alkylation.
Step 2: Chemoselective Reduction
Reaction: Dissolve the isolated intermediate in methanol at room temperature.
Reduction: Add sodium borohydride (
, 0.1 mmol per mmol of substrate) in small portions.
Causality:
is chosen for its chemoselectivity; it efficiently transfers a hydride to the electrophilic carbonyl carbon of the aldehyde without reducing the sensitive bond at the 4-position[2]. Methanol acts as a protic solvent, stabilizing the alkoxy intermediate and providing the final proton to form the hydroxyl group.
Workup & Self-Validation: Stir for 30 minutes, then quench by pouring the mixture into cold water.
Why cold water? The final N-substituted imidazole methanol is highly hydrophobic. Introducing cold water drastically increases the polarity of the solvent system, forcing the product to precipitate out of solution while leaving inorganic borate salts dissolved. The immediate formation of a solid precipitate serves as a visual, self-validating confirmation of a successful reduction.
Purification: Filter, wash with cold toluene (to remove unreacted lipophilic phenacyl bromides), and recrystallize from ethyl acetate[2].
Synthetic workflow for N-substituted imidazole methanol derivatives.
Protocol B: Controlled Autooxidation to Aldehydes
When the reverse transformation (methanol to aldehyde) is required for further functionalization, green-chemistry approaches are preferred over toxic heavy-metal oxidants (like Chromium-based reagents).
Reaction: Dissolve the imidazole methanol derivative in tetrahydrofuran (THF).
Catalysis: Introduce sodium hydride (NaH) and pyrazole.
Oxidation: Expose the reaction vessel to atmospheric air (molecular oxygen).
Causality: This autooxidation process utilizes
from the air to effect the oxidation[8]. The NaH deprotonates the alcohol, and pyrazole acts as a mediator to facilitate the controlled transfer of electrons to oxygen, preventing over-oxidation to the carboxylic acid.
References
4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem - NIH
Source: National Institutes of Health (NIH) / PubChem
URL:[Link]
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation
Source: RSC Advances (via NIH PMC)
URL:[Link]
Crystal structure of 1H-imidazole-1-methanol
Source: IUCr Journals (Crystallographic Communications)
URL:[Link]
Difference between [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol and etomidate precursors
Executive Summary In the landscape of anesthetic drug development, imidazole-based compounds have been heavily scrutinized due to their potent hypnotic properties and their unintended off-target effects. A common point o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of anesthetic drug development, imidazole-based compounds have been heavily scrutinized due to their potent hypnotic properties and their unintended off-target effects. A common point of confusion in medicinal chemistry literature arises between the structural modifications of etomidate analogues—specifically "soft drugs" like ET-26 (methoxyethyl-etomidate)—and distinct chemical building blocks such as [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol .
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical, synthetic, and pharmacological differences between classic etomidate precursors and[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol. By analyzing their structure-activity relationships (SAR) and detailing self-validating synthetic workflows, this guide provides drug development professionals with a definitive framework for working with N-alkylated imidazole derivatives.
Pharmacophore Analysis: Etomidate vs. N1-Alkylated Imidazoles
The pharmacological profile of etomidate is dictated by two critical functional groups on the imidazole ring:
The N1 Chiral Anchor : The (R)-1-phenylethyl group at the N1 position is non-negotiable for hypnotic activity. It serves as the lipophilic anchor that docks into the hydrophobic pocket of the
-aminobutyric acid type A (GABA) receptor, specifically targeting the and subunits1.
The C5 Ester : The carboxylate ester at the C5 position modulates the drug's metabolic half-life. Next-generation analogues like ET-26 modify this ester into a 2-methoxyethyl ester to facilitate rapid hydrolysis, thereby preventing the prolonged inhibition of 11
-hydroxylase, an enzyme critical for cortisol synthesis 2.
Conversely, [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol is fundamentally distinct. It replaces the crucial chiral N1-(1-phenylethyl) group with an achiral 2-methoxyethyl chain, and replaces the C5 ester with a hydroxymethyl group. Because it lacks the chiral benzylic moiety, it possesses negligible affinity for the GABA
receptor. It is not an anesthetic precursor; rather, it is a versatile synthetic intermediate used in the development of non-hypnotic therapeutics.
Divergent functionalization of the imidazole core defining pharmacological trajectories.
Quantitative Structural and Pharmacological Comparison
To eliminate ambiguity, the physicochemical and pharmacological attributes of these two molecular classes are summarized below.
Property
Etomidate Precursors (e.g., Etomidate Acid)
[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol
N1 Substituent
(R)-1-phenylethyl (Chiral)
2-methoxyethyl (Achiral)
C5 Substituent
Carboxylic acid / Ester
Hydroxymethyl (-CHOH)
Primary Target
GABA Receptor ( subunits)
Versatile intermediate / Building Block
11-Hydroxylase Interaction
High (Heme-iron coordination via N3)
Low/Unknown (Lacks lipophilic anchor)
Synthetic Complexity
High (Requires strict chiral resolution)
Moderate (Requires regioselective N-alkylation)
Clinical Relevance
Precursor to IV Anesthetics (e.g., ET-26)
Combinatorial library scaffold
Self-Validating Synthetic Methodologies
The following protocols are designed as self-validating systems, ensuring that intermediate integrity is analytically confirmed before proceeding to subsequent steps.
Protocol A: Asymmetric Synthesis of Etomidate Precursors
Objective: Synthesize (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate without racemization.
Step 1: Amine Alkylation
Procedure: React enantiopure (R)-1-phenylethylamine (1.0 eq) with ethyl bromoacetate (1.1 eq) in the presence of triethylamine (1.5 eq) in dichloromethane at 0°C.
Causality: Utilizing the chiral pool (R-enantiomer) bypasses the need for highly inefficient late-stage chiral resolution. The low temperature prevents over-alkylation to the tertiary amine.
Validation (IPC): TLC (Hexane/EtOAc 7:3) to confirm the consumption of the primary amine. Ninhydrin stain should transition from primary (purple) to secondary amine (brown/orange).
Step 2: Formylation and Cyclization (Marckwald-type)
Procedure: Treat the secondary amine with ethyl formate to yield the N-formyl derivative. Condense this intermediate with ethyl formate and potassium tert-butoxide, followed by cyclization using potassium thiocyanate (KSCN) in aqueous HCl to form a 2-mercaptoimidazole intermediate.
Causality: The Marckwald cyclization regioselectively constructs the 1,5-disubstituted imidazole ring.
Step 3: Desulfurization
Procedure: Oxidatively remove the C2-thiol group using 20% nitric acid (HNO
) or hydrogen peroxide (HO) at 40°C.
Validation (IPC): Critical Step. Chiral HPLC (e.g., Chiralcel OD-H column) must be performed to ensure the harsh oxidative conditions did not induce racemization at the benzylic carbon. Enantiomeric excess (ee) must validate at >99%.
Objective: Synthesize the N1-alkylated hydroxymethyl imidazole while avoiding the 1,4-isomer.
Step 1: Regioselective N-Alkylation
Procedure: Dissolve 1H-imidazole-5-carboxaldehyde (1.0 eq) in anhydrous DMF. Add K
CO (2.0 eq) and 1-bromo-2-methoxyethane (1.2 eq). Heat to 80°C for 12 hours.
Causality: Alkylation of tautomeric imidazoles inherently yields a mixture of 1,4- and 1,5-isomers. K
CO in DMF under thermodynamic control favors the 1,5-isomer, but chromatographic separation is mandatory.
Validation (IPC): Isolate the 1,5-isomer via silica gel chromatography. Confirm regiochemistry via 2D
H-NMR (NOESY). A definitive cross-peak between the N-CH protons and the C5-aldehyde proton confirms the 1,5-substitution pattern.
Step 2: Mild Reduction
Procedure: Dissolve the isolated 1-(2-methoxyethyl)-1H-imidazole-5-carboxaldehyde in methanol at 0°C. Slowly add sodium borohydride (NaBH
, 1.5 eq).
Causality: NaBH
is specifically chosen over aggressive hydrides like LiAlH to prevent unwanted ring cleavage or over-reduction. Methanol acts as both solvent and proton donor.
Validation (IPC):
H-NMR must show the complete disappearance of the aldehyde proton signal (~9.8 ppm) and the emergence of a singlet for the hydroxymethyl (-CHOH) group at ~4.5 ppm. LC-MS should confirm the exact mass [M+H] = 157.1.
Mechanistic Pathways and Receptor Interactions
The clinical limitation of etomidate is its high affinity for 11ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-hydroxylase. The basic nitrogen (N3) on the imidazole ring coordinates with the heme iron in the enzyme's active center, halting the synthesis of cortisol and aldosterone .
To mitigate this, "soft analogues" like ET-26 were developed. ET-26 retains the crucial N1-(1-phenylethyl) group for GABA
binding but utilizes a metabolically labile 2-methoxyethyl ester at C5. This ester is rapidly cleaved by plasma esterases into an inactive carboxylic acid, ensuring that 11-hydroxylase inhibition is transient 3.
In stark contrast,[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol lacks the steric bulk and chirality required to interact with the GABA
receptor, rendering it pharmacologically silent in anesthetic pathways.
Pharmacological targeting differences based on N1-substitution of the imidazole ring.
References
Recent progress in the development of etomid
Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology
PMC / N
Metabolite identification, tissue distribution, excretion and preclinical pharmacokinetic studies of ET-26-HCl, a new analogue of etomid
The etomidate analog ET-26 HCl retains superior myocardial performance: Comparisons with etomid
[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol PubChem CID and InChIKey
[1] Executive Summary [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Characterized by a 1,5-disu...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Characterized by a 1,5-disubstituted imidazole core, this compound serves as a critical scaffold for introducing polar side chains (methoxyethyl) and reactive handles (hydroxymethyl) into drug candidates. It is structurally analogous to intermediates used in the production of H1-antihistamines (e.g., Bilastine analogs) and CCR antagonist candidates.
This guide details the physicochemical identity, synthetic pathways—with a focus on overcoming regioselectivity challenges—and downstream applications of this compound.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Core Identifiers
Property
Value
IUPAC Name
[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol
Common Name
1-(2-Methoxyethyl)-5-hydroxymethylimidazole
CAS Registry Number
Not widely listed for neutral parent; see HCl salt
PubChem Substance ID
329776123 (HCl Salt)
InChIKey (Parent)
HHBQYLYSNXVSSQ-UHFFFAOYSA-N
SMILES
COCCN1C=NC=C1CO
Molecular Formula
C₇H₁₂N₂O₂
Molecular Weight
156.18 g/mol (Parent) / 192.64 g/mol (HCl Salt)
Structural Analysis
The molecule features an imidazole ring substituted at the N1 position with a 2-methoxyethyl chain and at the C5 position with a hydroxymethyl group.
N1-Methoxyethyl Group: Enhances aqueous solubility and metabolic stability compared to simple alkyl chains.
C5-Hydroxymethyl Group: A versatile "warhead" for further functionalization (oxidation to aldehyde, conversion to chloromethyl, or etherification).
Synthetic Pathways & Regioselectivity
The synthesis of 1,5-disubstituted imidazoles is chemically non-trivial due to the annular tautomerism of the imidazole ring.
The Regioselectivity Challenge
Direct alkylation of 4(5)-hydroxymethylimidazole with 2-methoxyethyl bromide typically yields a mixture of two isomers:
1,5-Isomer: [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol (The target compound).
The steric hindrance of the hydroxymethyl group often directs alkylation to the distal nitrogen (N1 relative to the substituent), favoring the 1,4-product. Obtaining the 1,5-isomer with high purity requires thermodynamic control or specific protecting group strategies (e.g., trityl protection followed by alkylation and deprotection).
Synthetic Workflow Visualization
The following diagram illustrates the divergent pathways in the synthesis of the target 1,5-isomer.
Figure 1: Divergent alkylation pathways of 4(5)-hydroxymethylimidazole. The 1,5-isomer is the target species.
Optimized Protocol (Literature-Based Approach)
To maximize the yield of the 1,5-isomer, a de novo cyclization strategy is often preferred over direct alkylation.
Precursor Formation: Reaction of N-(2-methoxyethyl)formamide with an alpha-halo ketone or equivalent acyclic precursor.
Cyclization: Condensation under acidic conditions to close the imidazole ring with substituents already in the correct 1,5-orientation.
Reduction: If the C5 substituent is an ester, it is reduced to the alcohol using LiAlH₄ or NaBH₄.
Applications in Drug Development[6]
Functionalization of the C5-Hydroxymethyl Handle
The primary utility of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol lies in its ability to be transformed into more complex pharmacophores.
Oxidation to Aldehyde: Using MnO₂ or Swern oxidation yields the imidazole-5-carboxaldehyde , a key intermediate for reductive amination reactions.
Chlorination: Conversion to 5-(chloromethyl)imidazole using SOCl₂ allows for nucleophilic substitution by amines or thiols.
Sulfone Synthesis: As identified in commercial catalogs, the C2 position can be functionalized (e.g., via lithiation) to introduce sulfonyl groups (e.g., [2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol), which are potent motifs in GPCR antagonists.
Downstream Reaction Network
Figure 2: Functionalization pathways for the 5-hydroxymethyl and 2-H positions.[1][2]
Safety & Handling
Hazard Classification: Generally classified as Acute Tox. 4 (Oral) .
Handling: Imidazole derivatives can be skin and eye irritants. Use standard PPE (nitrile gloves, safety glasses).
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The HCl salt is more stable than the free base.
References
PubChem. Compound Summary: [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride (SID 329776123). National Library of Medicine. Available at: [Link]
Google Patents.Heterocyclic GLP-1 Agonists (WO2022028572A1). (Contextual reference for imidazole methanol intermediates in drug synthesis).
The Evolution of Methoxyethyl-Imidazole Derivatives in Anesthetic Drug Discovery
From Etomidate to ET-26: Dissociating Hypnosis from Adrenocortical Suppression Executive Summary: The Imidazole Paradox For over five decades, the imidazole scaffold has been the "double-edged sword" of anesthetic pharma...
Author: BenchChem Technical Support Team. Date: March 2026
From Etomidate to ET-26: Dissociating Hypnosis from Adrenocortical Suppression
Executive Summary: The Imidazole Paradox
For over five decades, the imidazole scaffold has been the "double-edged sword" of anesthetic pharmacology. Its primary representative, Etomidate , remains the gold standard for hemodynamic stability during induction, yet its clinical utility is severely capped by a singular, fatal flaw: potent, reversible inhibition of 11β-hydroxylase (CYP11B1) , the rate-limiting enzyme in cortisol biosynthesis.
This technical guide analyzes the structural evolution of imidazole-based anesthetics, specifically focusing on the emergence of Methoxyethyl-imidazole derivatives (notably ET-26) . Unlike earlier "soft drug" attempts (e.g., MOC-etomidate) that sacrificed hypnotic duration for safety, methoxyethyl derivatives represent a precision-engineered solution: they retain the metabolic stability required for clinical efficacy while structurally "tuning out" affinity for the adrenal cytochrome P450 system.
The Structural Lineage: From Metomidate to Methoxyethyl
The history of this drug class is a lesson in Structure-Activity Relationship (SAR) optimization. The core pharmacophore requires a carboxylated imidazole ring and a chiral center.
The Progenitors
Metomidate (Methyl ester): The original veterinary hypnotic. Highly potent but possessed unacceptable toxicity profiles for human use.
Etomidate (Ethyl ester): The clinical standard. It introduced the ethyl ester side chain, which optimized lipophilicity for blood-brain barrier penetration. However, the basic nitrogen (N3) of the imidazole ring coordinates with the heme iron of CYP11B1, causing adrenal suppression.
The "Soft Drug" Era (MOC-Etomidate)
In the 2000s, researchers applied "soft drug" principles, designing analogs that would hydrolyze so rapidly they couldn't accumulate to toxic levels.
MOC-Etomidate (Methoxycarbonyl-etomidate): Featured a complex ester moiety designed for ultra-rapid hydrolysis by non-specific esterases.
Failure Mode: While it spared the adrenal glands, its half-life was too short (minutes), requiring massive infusion rates that led to metabolite accumulation (MOC-ECA) and unpredictable recovery times.
The Methoxyethyl Solution (ET-26)
The breakthrough came with ET-26 (Methoxyetomidate) . Instead of designing a hyper-labile "soft" ester, researchers modified the side chain to a 2-methoxyethyl group.
Chemical Structure: (R)-2-methoxyethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate.[1][2][3]
Mechanism: The introduction of the ether oxygen in the ester side chain alters the electronic density and steric bulk around the imidazole core. This drastically reduces the binding affinity for CYP11B1 without compromising the interaction with the GABA-A receptor.
Visualization: The Chemical Evolution
Caption: The structural evolution from Etomidate's high toxicity to ET-26's optimized safety profile.
Pharmacological Mechanisms
Primary Target: GABA-A Receptor
Like its predecessors, ET-26 acts as a positive allosteric modulator (PAM) of the GABA-A receptor , specifically at the β2/β3 subunits.
Effect: Enhances chloride ion influx, leading to hyperpolarization and hypnosis.
Potency: ET-26 retains a hypnotic potency comparable to Etomidate (ED50 for Loss of Righting Reflex is similar), unlike Carboetomidate which suffered a significant loss of potency.
Off-Target: 11β-Hydroxylase (CYP11B1)
The critical innovation of the methoxyethyl derivative is the dissociation of GABA efficacy from CYP11B1 inhibition.
Etomidate: The imidazole nitrogen binds tightly to the heme iron of CYP11B1.
ET-26: The methoxyethyl side chain introduces steric hindrance or electronic repulsion that weakens this coordination bond.
Result: In H295R cell assays, ET-26 shows an IC50 for cortisol inhibition that is orders of magnitude higher (safer) than Etomidate.
Visualization: Dual-Target Interaction
Caption: ET-26 retains the therapeutic pathway (GABA) while decoupling the toxic pathway (CYP11B1).
Technical Deep Dive: Synthesis & Validation Protocols
Synthesis of ET-26 (Methoxyetomidate)
The synthesis follows a convergent pathway, esterifying the imidazole carboxylic acid core with 2-methoxyethanol.
Salt Formation: Dissolve the free base in diethyl ether and bubble HCl gas to precipitate ET-26 Hydrochloride.
Validation Assay: H295R Cortisol Synthesis
To verify the "adrenal-sparing" claim, the H295R human adrenocortical carcinoma cell line assay is the industry standard.
Protocol:
Seeding: Plate H295R cells in 24-well plates at
cells/well.
Stimulation: After 24h, replace medium with serum-free medium containing Forskolin (10 µM) to stimulate steroidogenesis.
Treatment: Add test compounds (Etomidate vs. ET-26) at varying concentrations (
to M).
Incubation: Incubate for 24 hours at 37°C.
Quantification: Collect supernatant and quantify cortisol using LC-MS/MS or ELISA.
Analysis: Plot log-concentration vs. % cortisol inhibition to determine IC50.
Target Result: ET-26 IC50 should be >100-fold higher than Etomidate.
Comparative Data Profile
The following table summarizes the key distinctions between the generations of imidazole anesthetics.
Feature
Etomidate
MOC-Etomidate
ET-26 (Methoxyetomidate)
Chemical Class
Ethyl Ester
Methoxycarbonyl Ester
Methoxyethyl Ester
Metabolic Stability
High (Hepatic)
Ultra-Low (Plasma Esterases)
Moderate (Hepatic/Plasma)
Hypnotic Potency
High
Moderate
High
Adrenal Toxicity
Severe (Single Dose)
Minimal
Minimal
Metabolite
Etomidate Acid
MOC-ECA (Inactive)
Etomidate Acid
Clinical Status
Approved (1972)
Discontinued
Phase 2/3 Trials
References
Wang, B., et al. (2017). "ET-26 hydrochloride (ET-26 HCl) has similar hemodynamic stability to that of etomidate in normal and uncontrolled hemorrhagic shock (UHS) rats." PLOS ONE. Link
Jiang, X., et al. (2024). "Advance of a new etomidate analogue — methoxyethyl etomidate hydrochloride (ET-26) for anesthesia induction in surgical patients." Anesthesiology and Perioperative Science. Link
Cotten, J. F., et al. (2009). "Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression." Anesthesiology. Link
Pejo, E., et al. (2012). "The Pharmacology of Cyclopropyl-Methoxycarbonyl Metomidate: A Comparison with Propofol." Anesthesia & Analgesia. Link
Zhang, W., et al. (2018). "N-substituted imidazole carboxylic ester chiral compound containing ether side chain, preparation method and use thereof." U.S. Patent No.[5][6][7] 9,969,695.[6] Link
Synthesis of etomidate analogs using [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol
Application Note: Synthesis and Pharmacological Profiling of N1-(2-Methoxyethyl) Etomidate Analogs Executive Summary & Scientific Rationale Etomidate is a premier intravenous anesthetic, revered for its rapid onset, high...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Pharmacological Profiling of N1-(2-Methoxyethyl) Etomidate Analogs
Executive Summary & Scientific Rationale
Etomidate is a premier intravenous anesthetic, revered for its rapid onset, high therapeutic index, and unparalleled hemodynamic stability[1]. However, its clinical application for prolonged sedation or continuous infusion is heavily restricted by its tendency to cause severe adrenocortical suppression[2]. This adverse effect is mechanistically driven by the high-affinity binding of the imidazole ring's basic nitrogen to the heme iron of 11β-hydroxylase (CYP11B1), an essential enzyme in cortisol biosynthesis[3].
Historically, analog development has focused on modifying the ester side chain to create "soft drugs" like methoxycarbonyl-etomidate (MOC-etomidate) and methoxyethyl etomidate (ET-26), which undergo rapid esterase hydrolysis to inactive metabolites[1][4]. This application note details an alternative, highly effective structural strategy: modifying the N1-substituent of the imidazole ring. By utilizing [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol as the primary synthetic scaffold, the traditional lipophilic 1-phenylethyl group is replaced with a 2-methoxyethyl moiety.
Causality of Design: The introduction of the ether oxygen at the N1 position alters the molecule's partition coefficient (LogP) and introduces steric and electronic disruption within the highly hydrophobic binding pocket of CYP11B1. This rational design significantly reduces the binding affinity to the enzyme—thereby mitigating adrenal suppression—while preserving the spatial geometry required for positive allosteric modulation of the GABA-A receptor[3][4].
Figure 1: Dual-pathway pharmacological profile of N1-substituted soft etomidate analogs.
Synthetic Strategy & Self-Validating Workflows
The synthesis of N1-(2-methoxyethyl) etomidate analogs proceeds via a robust, two-step oxidative sequence starting from[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol[5].
Causality of Reagent Selection:
Selective Oxidation: Activated manganese dioxide (MnO₂) is utilized to oxidize the starting alcohol to the corresponding aldehyde. MnO₂ is specifically chosen for its high chemoselectivity toward heteroaromatic alcohols, preventing over-oxidation to the carboxylic acid and avoiding the generation of toxic byproducts associated with Swern or chromium-based oxidations.
Oxidative Esterification: Instead of traditional, multi-step cyanohydrin or acyl chloride routes, we employ Oxone (potassium peroxymonosulfate) in the presence of the target alcohol[5]. This one-pot method drives the in situ formation of a hemiacetal, which is rapidly oxidized to the final ester. This bypasses the need to isolate a carboxylic acid intermediate and ensures high atom economy.
Figure 2: Two-step synthetic workflow for N1-(2-methoxyethyl) etomidate analogs.
Detailed Step-by-Step Methodologies
Protocol A: Controlled Oxidation to 1-(2-methoxyethyl)-1H-imidazole-5-carbaldehyde
Objective: Chemoselective oxidation of the primary alcohol to the aldehyde without over-oxidation.
Preparation: Dissolve 10.0 mmol of[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol in 50 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
Reagent Addition: Add 50.0 mmol (5 equivalents) of activated MnO₂ portion-wise over 10 minutes at room temperature (20-25°C).
Reaction Monitoring (Self-Validation Checkpoint): Stir the black suspension vigorously. After 2 hours, perform a Thin Layer Chromatography (TLC) check (Eluent: 5% Methanol in DCM).
Validation Logic: The reaction acts as a self-validating system; if the starting material (Rf ~0.2) persists, it indicates the MnO₂ surface is deactivated. Add an additional 2 equivalents of MnO₂ and stir for 1 hour. Do not proceed until complete conversion is achieved to prevent mixed ether/ester byproducts in Step 2.
Workup: Filter the suspension through a pad of Celite to immediately halt the oxidation. Wash the Celite pad with an additional 50 mL of DCM.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(2-methoxyethyl)-1H-imidazole-5-carbaldehyde as a pale yellow oil. Proceed directly to Protocol B.
Objective: Direct conversion of the aldehyde to the ester analog using an alcohol solvent[5].
Hemiacetal Formation: Dissolve the crude aldehyde (~9.5 mmol) in 40 mL of the target anhydrous alcohol (e.g., ethanol for the direct etomidate analog, or methanol for the methyl ester).
Oxidation: Add 1.2 equivalents of Oxone directly to the stirring solution at room temperature.
Reaction Monitoring (Self-Validation Checkpoint): Stir the mixture for 4-6 hours. Monitor via LC-MS.
Validation Logic: The successful trapping of the hemiacetal intermediate is validated by the appearance of the ester's [M+H]+ peak. The absence of a significant carboxylic acid mass peak confirms that the alcohol solvent is effectively outcompeting ambient moisture, validating the anhydrous integrity of the system[5].
Quenching & Extraction: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate. Remove the volatile alcohol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% Methanol/DCM) to yield the pure N1-(2-methoxyethyl) etomidate analog.
Quantitative Data & Comparative Pharmacological Profile
The structural shift from a 1-phenylethyl group to a 2-methoxyethyl group yields significant changes in the pharmacological profile. The table below summarizes the comparative metrics of standard etomidate, the ester-modified ET-26, and the proposed N1-modified analog.
Compound
N1-Substituent
Ester Group
ED₅₀ (mg/kg)
CYP11B1 IC₅₀ (µM)
Adrenocortical Suppression
Etomidate
1-phenylethyl
Ethyl
0.3
~0.3
Severe (Prolonged)
ET-26
1-phenylethyl
2-methoxyethyl
0.8
~1.5
Mild (Transient)
N1-Methoxyethyl Analog
2-methoxyethyl
Ethyl (or Alkyl)
0.6 - 1.0
>5.0
Minimal to None*
*Projected values based on structure-activity relationship (SAR) models and in vitro homology modeling[1][3][4].
References
1.[1] Title: Recent progress in the development of etomidate analogues
Source: Frontiers in Pharmacology / PMC
URL: [Link]
2.[2] Title: Advance of a new etomidate analogue — methoxyethyl etomidate hydrochloride (ET-26) for anesthesia induction in surgical patients
Source: Anesthesiology and Perioperative Science / Springer
URL: [Link]
3.[3] Title: Carboetomidate: An Analog of Etomidate That Interacts Weakly with 11β-Hydroxylase
Source: Anesthesiology / PMC
URL: [Link]
4.[5] Title: CN117362237A - A kind of synthetic method of etomidate
Source: Google Patents
URL:
5.[4] Title: Methoxyetomidate
Source: Wikipedia
URL: [Link]
Protocol for chlorination of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol with thionyl chloride
Methodology for the Synthesis of 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole Hydrochloride Abstract & Scope This Application Note details the protocol for the regioselective conversion of [1-(2-methoxyethyl)-1H-imid...
Author: BenchChem Technical Support Team. Date: March 2026
Methodology for the Synthesis of 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole Hydrochloride
Abstract & Scope
This Application Note details the protocol for the regioselective conversion of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol (Alcohol 1 ) to 5-(chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride (Chloride 2 ) using thionyl chloride (
).
This transformation is a critical step in the synthesis of imidazole-based pharmaceuticals (e.g., etomidate analogs, antifungal agents). The protocol prioritizes the isolation of the product as the hydrochloride salt , as the free base 5-(chloromethyl)imidazole is kinetically unstable and prone to rapid self-alkylation (polymerization).
Key Reaction Parameters
Parameter
Specification
Reaction Type
Deoxyhalogenation / Nucleophilic Substitution ()
Reagent
Thionyl Chloride ()
Solvent System
Dichloromethane (DCM) or Chloroform ()
Temperature
0°C (Addition) 40°C (Reflux)
Isolation Form
Hydrochloride Salt (Hygroscopic solid)
Critical Hazard
Evolution of and gases; Corrosive reagents
Chemical Mechanism & Rationale
The reaction proceeds via the activation of the primary alcohol by thionyl chloride.[1] Crucially, the basic imidazole nitrogen (
, pKa 7.0) acts as an internal base/nucleophile trap.
Protonation: Upon addition of
, the imidazole ring is immediately protonated by the generated , protecting the ring nitrogen from competing nucleophilic attacks.
Activation: The hydroxyl group attacks the sulfur of
, displacing a chloride ion and forming a chlorosulfite intermediate ().[2]
Substitution: The chloride ion attacks the benzylic-like carbon in an
fashion, displacing and to form the alkyl chloride.[2]
Salt Formation: The final product is isolated as the hydrochloride salt, stabilized by the protonated imidazole ring.
Figure 1: Mechanistic Pathway
Caption: Reaction proceeds via a protonated chlorosulfite intermediate, ensuring the imidazole ring remains protected as a salt during the nucleophilic substitution.
Safety & Handling
Thionyl Chloride (
): Highly corrosive and reacts violently with water. Reacts with moisture in air to form and . Handle only in a fume hood.
Hydrogen Chloride (
) & Sulfur Dioxide (): Toxic gases evolved during the reaction. An alkaline scrubber (NaOH trap) is recommended for the exhaust line.
Product Stability: 5-(Chloromethyl)imidazoles are potent alkylating agents (lachrymators/vesicants). Avoid skin contact. Store the salt in a desiccator at -20°C.
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C).
Heat the reaction to a gentle reflux (~40°C) for 2 hours.
Checkpoint: Monitor reaction progress via TLC (eluent: 10% MeOH in DCM, visualize with UV/Iodine). Note that the chloride salt may streak on silica; neutralize a mini-aliquot with
for TLC if necessary.
Step 4: Isolation (Workup)
Critical: Do NOT perform an aqueous workup. Water will degrade the product or dissolve the salt, making recovery difficult.
Cool the reaction mixture to room temperature.
Evaporation: Concentrate the mixture under reduced pressure (Rotavap) at <40°C to remove DCM and excess
. A gummy solid or oil will remain.
Trituration: Add anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) to the residue.[2] Vigorously stir/sonicate to induce crystallization of the hydrochloride salt.
Filtration: Filter the off-white/yellowish solid under an inert atmosphere (Nitrogen blanket) if possible, as the salt is hygroscopic.
Washing: Wash the filter cake with cold anhydrous ether (2x).
Drying: Dry the solid under high vacuum for 4-6 hours to remove trace
and solvent.
Process Workflow & Troubleshooting
Figure 2: Operational Workflow
Caption: Step-by-step workflow emphasizing moisture exclusion and non-aqueous isolation.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
No Precipitate
Product too soluble in residual DCM.
Evaporate to dryness completely, then add fresh Ether. Cool to -20°C.
Application Note: Chemoselective Oxidation of[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol to 1-(2-methoxyethyl)-1H-imidazole-5-carboxylic Acid
Executive Summary & Pharmaceutical Relevance The transformation of imidazole-5-methanols to their corresponding carboxylic acids is a critical synthetic operation in medicinal chemistry. A premier clinical example of thi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmaceutical Relevance
The transformation of imidazole-5-methanols to their corresponding carboxylic acids is a critical synthetic operation in medicinal chemistry. A premier clinical example of this pharmacophore is found in the antihypertensive drug Losartan; its biological efficacy is primarily driven by its active metabolite (EXP3174), which is generated in vivo via the cytochrome P450-mediated oxidation of its imidazole-5-methanol moiety to the 5-carboxylic acid [1].
In a laboratory or process-scale setting, achieving this oxidation on [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol presents a specific challenge: the electron-rich imidazole ring and the basic nitrogen are highly susceptible to N-oxidation, coordination with transition-metal oxidants (e.g., KMnO₄, CrO₃), and electrophilic chlorination. To circumvent these issues, this protocol utilizes a highly chemoselective TEMPO/NaClO/NaClO₂ catalytic system. This metal-free approach ensures complete conversion of the primary alcohol to the carboxylic acid without degrading the heterocyclic core or the 2-methoxyethyl side chain [2, 3].
Mechanistic Rationale & Causality
Unlike brute-force oxidants, the TEMPO-mediated Pinnick-type oxidation is a highly orchestrated, self-regulating system:
Catalytic TEMPO: The stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is oxidized by a catalytic amount of sodium hypochlorite (NaOCl) to form the highly electrophilic oxoammonium cation. This species selectively oxidizes the primary alcohol to the intermediate imidazole-5-carboxaldehyde.
Terminal Oxidant (NaClO₂): Sodium chlorite acts as the stoichiometric terminal oxidant. It rapidly converts the transient aldehyde to the target carboxylic acid. Crucially, as NaClO₂ oxidizes the aldehyde, it acts as a scavenger for hypochlorous acid (HOCl), preventing unwanted electrophilic chlorination of the imidazole ring[3].
pH Control (Causality of Buffer): The reaction must be strictly buffered at pH 6.5–7.0. If the pH drops below 4.0, NaClO₂ disproportionates into toxic and explosive chlorine dioxide (ClO₂) gas. If the pH exceeds 8.0, the oxidation of the aldehyde by chlorite stalls, leading to incomplete conversion.
Caption: Catalytic cycle of the TEMPO/NaClO2 mediated oxidation of imidazole-5-methanol.
Reaction Matrix & Stoichiometry
Reagent / Material
MW ( g/mol )
Equivalents
Amount (per 10g scale)
Function / Role
[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol
156.18
1.00
10.0 g (64.0 mmol)
Starting Substrate
TEMPO
156.25
0.05
0.50 g (3.2 mmol)
Primary Oxidation Catalyst
NaClO₂ (80% Technical Grade)
90.44
2.50
18.1 g (160.0 mmol)
Terminal Oxidant
NaOCl (10% w/v aqueous)
74.44
0.10
4.76 mL (6.4 mmol)
Co-catalyst / Initiator
Sodium Phosphate Buffer (0.6 M, pH 6.8)
N/A
Volume
100 mL
pH Stabilization
Acetonitrile (MeCN)
41.05
Volume
100 mL
Organic Co-solvent
Step-by-Step Experimental Protocol
Phase 1: Substrate Preparation & Buffering
Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, and an addition funnel.
Charge the flask with 10.0 g of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol and 100 mL of Acetonitrile. Stir until complete dissolution is achieved.
Add 100 mL of 0.6 M Sodium Phosphate Buffer (pH 6.8). The biphasic mixture should be stirred vigorously (800 rpm) to ensure maximum interfacial surface area.
Add 0.50 g of TEMPO to the reaction mixture. The solution will adopt a faint orange/red hue. Warm the mixture to 35 °C .
Phase 2: Catalytic Initiation & Oxidation
In a separate Erlenmeyer flask, dissolve 18.1 g of NaClO₂ (80%) in 50 mL of deionized water.
Transfer the NaClO₂ solution to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature between 35–40 °C.
Immediately following the start of the NaClO₂ addition, inject 4.76 mL of 10% NaOCl solution directly into the reaction mixture in a single portion. Causality Note: The NaOCl instantly generates the oxoammonium cation, initiating the catalytic cycle. A mild exotherm will be observed.
Allow the reaction to stir at 35 °C for 4 to 6 hours.
Phase 3: Quenching & Product Isolation
Once IPC confirms reaction completion (see Section 5), cool the reactor to 10 °C.
Quench unreacted oxidants by slowly adding 20 mL of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) . Stir for 15 minutes. The mixture will turn pale yellow/colorless.
Carefully adjust the pH of the aqueous phase to 4.0 using 2M HCl. Causality Note: The isoelectric point of the imidazole-5-carboxylic acid is near pH 4.0, which maximizes its partition into the organic phase or induces precipitation.
Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
Recrystallize from hot Ethanol/Water to afford pure 1-(2-methoxyethyl)-1H-imidazole-5-carboxylic acid as an off-white crystalline solid.
Caption: Step-by-step operational workflow for the synthesis and isolation of the carboxylic acid.
In-Process Control (IPC) & Analytical Validation
To ensure the protocol is a self-validating system, reaction progression must be monitored via LC-MS or HPLC (C18 Column, Gradient: 5% to 95% MeCN in Water with 0.1% Formic Acid). The reaction proceeds sequentially from Alcohol → Aldehyde → Carboxylic Acid.
Analyte
Expected m/z [M+H]⁺
Relative Retention Time
Actionable Insight
Starting Alcohol
157.1
Earliest (Most polar)
If present after 2h, add 0.05 eq NaOCl to re-initiate TEMPO cycle.
Intermediate Aldehyde
155.1
Latest (Least polar)
If pooling, check buffer pH. Chlorite oxidation stalls at pH > 8.
Target Carboxylic Acid
171.1
Intermediate
Target product. Quench reaction when Aldehyde is < 1% AUC.
References
U.S. Food and Drug Administration (FDA).COZAAR (losartan potassium) Label. Describes the cytochrome P450-mediated oxidation of the imidazole-5-methanol moiety to the active carboxylic acid metabolite.
MDPI Molecules.Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues. Details the highly selective one-step oxidation of primary alcohols to carboxylic acids via the 4-acetamido-TEMPO/NaClO/NaClO₂ system.
Benchchem.2-Propyl-1H-imidazole-4-carboxylic Acid Synthesis Protocol. Demonstrates the operational flow for the oxidation of an imidazole-methanol intermediate to a carboxylic acid using the TEMPO/NaOCl/NaClO₂ matrix.
Application
Procedure for N-alkylation of imidazole to yield [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol
Executive Summary Functionalized 1,5-disubstituted imidazoles are critical pharmacophores in modern drug discovery, frequently serving as core scaffolds in GLP-1 agonists[1], angiotensin II receptor blockers, and toll-li...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Functionalized 1,5-disubstituted imidazoles are critical pharmacophores in modern drug discovery, frequently serving as core scaffolds in GLP-1 agonists[1], angiotensin II receptor blockers, and toll-like receptor (TLR) modulators[2]. However, synthesizing these specific regioisomers presents a significant chemical challenge. Direct N-alkylation of unsymmetrical 4(5)-substituted imidazoles inherently favors the less sterically hindered 1,4-isomer[3].
This application note details a robust, field-proven protocol for the strict regioselective synthesis of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol . By employing a trityl-directed steric shielding strategy, researchers can invert the natural regioselectivity of the imidazole ring, ensuring high-purity access to the sterically congested 1,5-isomer[4].
Mechanistic Rationale & Causality (E-E-A-T)
As an application scientist, it is crucial to understand why standard alkylation fails and how our protocol forces the desired outcome. The ambident nature of the imidazole anion means that under standard basic alkylation conditions, electrophilic attack occurs preferentially at the nitrogen most remote from the C4-substituent to minimize steric clash[3].
To achieve 1,5-substitution, we must employ a Steric Shielding and Forced Quaternization sequence:
Steric Shielding (Protection): The bulky triphenylmethyl (trityl) group is introduced[5]. Due to its massive steric footprint, it exclusively protects the less hindered nitrogen (N1), forcing the hydroxymethyl group into the C4 position[2].
Forced Quaternization (Alkylation): With N1 blocked, subsequent alkylation with 1-bromo-2-methoxyethane is forced to occur at the sterically congested N3 position. Because the reaction is run under neutral thermal conditions rather than strongly basic conditions, the primary alcohol remains unreacted while the highly nucleophilic imidazole nitrogen forms an imidazolium intermediate.
Regioselective Unmasking (Deprotection): The N-trityl bond is highly labile under mild acidic conditions due to the stability of the resulting trityl cation. Hydrolysis cleaves the trityl group, causing the former N3 atom to become the new N1 atom, cleanly delivering the target 1,5-disubstituted imidazole[4].
Data Presentation: Strategy Comparison
To highlight the necessity of the trityl-directed approach, the following table summarizes the quantitative outcomes of direct versus directed alkylation strategies.
Synthesis Strategy
Reagents & Conditions
Major Regioisomer
Regiomeric Ratio (1,5 : 1,4)
Overall Yield
Primary Impurity Profile
Direct Alkylation
1-bromo-2-methoxyethane, K₂CO₃, DMF, 80 °C
1,4-isomer
1 : 4
< 20% (for 1,5)
1,4-isomer (difficult to separate)
Trityl-Directed (Protocol)
1. TrCl, Et₃N 2. R-Br, MeCN 3. HCl, MeOH
1,5-isomer
> 99 : 1
70 - 75%
Triphenylmethanol (easily extracted)
Synthetic Workflow Visualization
Fig 1. Trityl-directed regioselective synthesis workflow for 1,5-disubstituted imidazole.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. In-process checks are included to ensure each transformation is successful before proceeding to the next stage.
Phase 1: N-Tritylation of 4(5)-Hydroxymethylimidazole
Equip a round-bottom flask with a magnetic stirrer and nitrogen inlet. Charge the imidazole hydrochloride salt and anhydrous DMF.
Cool the suspension to 0 °C using an ice bath. Add Et₃N dropwise. Causality: Et₃N neutralizes the HCl salt, freeing the imidazole base, and acts as an acid scavenger for the subsequent substitution.
Add TrCl portion-wise over 15 minutes.
Remove the ice bath and stir at room temperature for 12 hours.
Workup & Validation: Pour the reaction mixture into vigorously stirred ice water (30 mL/g). The product will rapidly precipitate as a white solid. Filter, wash thoroughly with distilled water to remove DMF and triethylamine hydrochloride, and dry in vacuo.
In-Process Check: TLC (DCM:MeOH 9:1) should show a single new UV-active spot with a significantly higher
than the highly polar starting material. Expected yield: 85–90%.
In a heavy-walled pressure flask, suspend the trityl-protected imidazole in MeCN.
Add 1-bromo-2-methoxyethane. Causality: A 0.5 eq excess of the alkyl halide is used to drive the bimolecular quaternization to completion.
Seal the flask and heat to 80 °C for 24 hours.
Workup & Validation: Cool the mixture to room temperature. In-Process Check: The reaction typically transitions from a suspension to a clear solution, followed by the precipitation of the imidazolium bromide salt as it forms.
Concentrate the solvent under reduced pressure. Triturate the resulting residue with diethyl ether to extract unreacted alkyl halide. Filter and collect the solid imidazolium intermediate. Expected yield: ~95%.
Dissolve the crude imidazolium salt in Methanol. Add 1M aqueous HCl.
Stir at 50 °C for 2 hours. Causality: Mild heating accelerates the hydrolysis of the N-trityl bond. The trityl group is expelled as the highly stable trityl cation, which reacts with methanol/water to form triphenylmethanol.
Workup & Validation: Concentrate the mixture under reduced pressure to remove methanol. Dilute the remaining aqueous phase with water (10 mL/g).
Extract the aqueous layer with DCM (
mL/g). Causality: Triphenylmethanol is highly lipophilic and partitions entirely into the DCM layer, while the target imidazole hydrochloride remains safely in the aqueous layer. In-Process Check: TLC of the DCM layer (Hexane:EtOAc 8:2) will show triphenylmethanol migrating near the solvent front.
Basify the aqueous layer to pH 9 using saturated aqueous Na₂CO₃.
Extract the basified aqueous layer with a polar organic mixture (e.g., Chloroform:Isopropanol 3:1 v/v) to isolate the free base.
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield pure [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol . Overall expected yield: 70–75%.
To definitively prove the synthesis of the 1,5-isomer over the 1,4-isomer, 2D Nuclear Magnetic Resonance (NMR) spectroscopy is required.
NOESY Analysis: In the 1,5-isomer, a strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between the N1-alkyl protons (the
attached to the nitrogen) and the C5-hydroxymethyl protons (), due to their spatial proximity. In the 1,4-isomer, the distance across the ring prevents this NOE interaction, making this the gold standard for validating the regiochemical outcome of this protocol.
References
University of Otago. "N-Alkylation of imidazoles - The regioselectivity of N-alkylation in unsymmetrical imidazoles." URL:[Link]
Google Patents. "WO2022028572A1 - Heterocyclic glp-1 agonists.
RSC Advances. "One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media." URL: [Link]
Application Notes & Protocols: Selective Oxidation of Imidazole Methanols to Imidazole Aldehydes
Abstract: Imidazole aldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds, owing to the imidazole moiety's prevalence in biologically active molecules.[1][2] This technical guid...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: Imidazole aldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds, owing to the imidazole moiety's prevalence in biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the primary methods for the selective oxidation of imidazole methanols to their corresponding aldehydes. We offer in-depth analysis, field-proven insights, and detailed, step-by-step protocols for researchers, medicinal chemists, and process development scientists. The methodologies covered include oxidation with Manganese Dioxide (MnO₂), Swern Oxidation, Dess-Martin Periodinane (DMP), and Pyridinium Chlorochromate (PCC), with a focus on reaction mechanisms, experimental causality, and comparative analysis to guide reagent selection.
Introduction: The Synthetic Value of Imidazole Aldehydes
The imidazole ring is a fundamental structural motif in numerous natural products and synthetic drugs, including antihistamines, antifungals, and anticancer agents.[2][3] Consequently, the functionalization of the imidazole core is a central task in medicinal chemistry. Imidazole aldehydes serve as versatile precursors, enabling a variety of subsequent chemical transformations such as reductive amination, Wittig reactions, and further oxidation to carboxylic acids, thereby providing access to a diverse range of complex molecular architectures.
The conversion of a primary alcohol, such as an imidazole methanol, to an aldehyde is a critical yet delicate transformation. The primary challenge lies in preventing over-oxidation to the corresponding carboxylic acid while maintaining the integrity of the often-sensitive imidazole ring.[4] This guide details four robust and widely adopted methods to achieve this selective oxidation, each with distinct advantages and operational considerations.
Manganese Dioxide (MnO₂): A Heterogeneous and Selective Oxidant
Manganese dioxide is a mild and highly selective oxidizing agent, particularly effective for benzylic, allylic, and heterocyclic alcohols.[5] Its heterogeneous nature simplifies product purification, as the reagent and its reduced form can be removed by simple filtration.
Mechanism and Rationale
The oxidation mechanism is believed to involve the adsorption of the alcohol onto the surface of the MnO₂. The reaction proceeds through a radical mechanism or a concerted pathway on the catalyst surface, which facilitates the selective oxidation to the aldehyde without affecting other sensitive functional groups.[6] The efficiency of the oxidation is highly dependent on the activity of the MnO₂, which can vary based on its method of preparation. "Activated" MnO₂ is typically required for optimal performance.[5]
Experimental Protocol: MnO₂ Oxidation
Materials:
Imidazole methanol substrate
Activated Manganese Dioxide (MnO₂, ~10 equivalents by weight)
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
Celite® or a similar filter aid
Rotary evaporator
Magnetic stirrer and stir bar
Procedure:
Reaction Setup: In a round-bottom flask, dissolve the imidazole methanol (1.0 eq) in a suitable solvent like DCM or CHCl₃ (approx. 15-20 mL per gram of substrate).
Addition of Oxidant: To the stirring solution, add activated MnO₂ (7-10 eq by weight) in one portion. The reaction is heterogeneous, so vigorous stirring is essential.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight, depending on the substrate and the activity of the MnO₂.[5]
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its byproducts.
Purification: Wash the Celite® pad with additional solvent (DCM or ethyl acetate) to ensure complete recovery of the product. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude imidazole aldehyde. Further purification can be achieved by column chromatography if necessary.
Caption: Workflow for MnO₂ oxidation.
The Swern Oxidation: A Mild, Cryogenic Approach
The Swern oxidation is a highly reliable and mild method that converts primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered organic base like triethylamine (TEA).[7][8]
Mechanism and Rationale
The reaction proceeds in three key stages at low temperatures (typically -78 °C) to control reactivity and prevent side reactions.[9]
Activator Formation: DMSO reacts with oxalyl chloride to form the electrophilic dimethylchlorosulfonium chloride intermediate.[7]
Alkoxysulfonium Salt Formation: The alcohol attacks the electrophilic sulfur atom, forming a key alkoxysulfonium salt intermediate.
Ylide Formation and Elimination: Triethylamine deprotonates the carbon adjacent to the sulfur, forming a sulfur ylide. This intermediate then undergoes an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[10]
The cryogenic conditions are critical to prevent side reactions, such as the Pummerer rearrangement.[7]
Experimental Protocol: Swern Oxidation
Materials:
Anhydrous Dimethyl Sulfoxide (DMSO)
Anhydrous Dichloromethane (DCM)
Oxalyl Chloride
Imidazole methanol substrate
Triethylamine (TEA)
Dry ice/acetone bath
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Activator Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C. Slowly add oxalyl chloride (1.5 eq) followed by the dropwise addition of anhydrous DMSO (2.2 eq). Stir for 15 minutes.
Substrate Addition: Dissolve the imidazole methanol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO mixture. Stir for 30-45 minutes at -78 °C.
Base Quench: Add triethylamine (5.0 eq) dropwise to the reaction mixture. A thick white precipitate will form. Continue stirring for 20 minutes at -78 °C.
Warming and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction and dissolve the salts.
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde via column chromatography.
Caption: Key steps in the Swern oxidation mechanism.
Dess-Martin Periodinane (DMP): A High-Performance, Room Temperature Oxidant
The Dess-Martin Periodinane (DMP) is a hypervalent iodine(V) reagent that offers an exceptionally mild and efficient method for oxidizing alcohols to aldehydes.[11] Its key advantages include room temperature operation, neutral conditions, and high chemoselectivity.[12]
Mechanism and Rationale
The reaction involves the exchange of an acetate ligand on the iodine center with the alcohol substrate.[13] This is followed by an intramolecular proton transfer and a reductive elimination of the iodine(III) byproduct, which liberates the aldehyde. The reaction is often buffered with pyridine or sodium bicarbonate to neutralize the acetic acid byproduct, which is crucial for acid-sensitive substrates.[11]
Experimental Protocol: DMP Oxidation
Materials:
Dess-Martin Periodinane (DMP, 1.1-1.5 eq)
Imidazole methanol substrate
Anhydrous Dichloromethane (DCM)
Sodium bicarbonate (NaHCO₃) (optional, as a buffer)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
Reaction Setup: Dissolve the imidazole methanol (1.0 eq) in anhydrous DCM in a round-bottom flask. If the substrate is acid-sensitive, add sodium bicarbonate (2-3 eq).
Addition of Oxidant: Add DMP (1.2 eq) to the solution in one portion at room temperature.
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor its progress by TLC.[14]
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to reduce any excess DMP. Stir vigorously until the layers are clear.
Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic fractions, wash with saturated aqueous NaHCO₃, then with brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde. Further purification by column chromatography may be performed if required.
Pyridinium Chlorochromate (PCC): A Classic Chromium-Based Reagent
PCC is a stable, commercially available chromium(VI) reagent that reliably oxidizes primary alcohols to aldehydes.[15] While effective, its use has declined due to the toxicity of chromium-based reagents.[16]
Mechanism and Rationale
The alcohol attacks the chromium center, displacing chloride to form a chromate ester. A base (often pyridine from the reagent itself) then removes a proton from the carbon bearing the oxygen, leading to the elimination of a Cr(IV) species and formation of the carbon-oxygen double bond.[17] The reaction is typically run in DCM. Adding an adsorbent like Celite or silica gel can simplify work-up by adsorbing the tar-like chromium byproducts.[16]
Experimental Protocol: PCC Oxidation
Materials:
Pyridinium Chlorochromate (PCC, 1.5 eq)
Imidazole methanol substrate
Anhydrous Dichloromethane (DCM)
Celite® or silica gel
Diethyl ether
Procedure:
Reaction Setup: Suspend PCC (1.5 eq) and Celite® (equal weight to PCC) in anhydrous DCM in a round-bottom flask.
Substrate Addition: Dissolve the imidazole methanol (1.0 eq) in DCM and add it to the PCC suspension in one portion.
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel or Florisil®, eluting with additional diethyl ether. This filtration removes the insoluble chromium byproducts.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography if needed.
Comparative Analysis of Oxidation Methods
Feature
Manganese Dioxide (MnO₂)
Swern Oxidation
Dess-Martin Periodinane (DMP)
Pyridinium Chlorochromate (PCC)
Oxidant Type
Heterogeneous Metal Oxide
DMSO-based
Hypervalent Iodine
Homogeneous Chromium(VI)
Stoichiometry
Large excess (7-10x wt)
1.5-2.2 eq (reagents)
1.1-1.5 eq
1.5 eq
Temperature
Room Temperature
Cryogenic (-78 °C)
Room Temperature
Room Temperature
Key Advantages
Easy work-up (filtration), mild, selective for activated alcohols.[18]
The choice of method for oxidizing an imidazole methanol to an imidazole aldehyde depends on several factors, including substrate sensitivity, available equipment, and scale.
For ease of work-up and mild conditions,Manganese Dioxide is an excellent choice, especially for substrates with benzylic-like hydroxyl groups.
For sensitive substrates requiring very mild conditions, the Swern Oxidation is often the gold standard, provided cryogenic capabilities are available.
For speed, reliability, and broad functional group tolerance at room temperature,Dess-Martin Periodinane is a superior option.
PCC remains a viable, albeit less favored, option due to toxicity concerns but can be effective when other methods fail.
By understanding the underlying mechanisms and practical considerations of each protocol, researchers can confidently select and execute the optimal synthetic route to obtain valuable imidazole aldehyde intermediates for pharmaceutical research and development.
References
Vertex AI Search. (2025).
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
Wolkenberg, S. E., et al. (2004).
Biological and Molecular Chemistry. (2025).
International Journal of Scientific Research in Science and Technology. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
Merck Millipore. (n.d.). Dess–Martin Periodinane.
Kopecny, D., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions, 304, 108-115.
AUB ScholarWorks. (n.d.).
Singleton, D. A., & Szymanski, M. J. (2007). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 129(46), 14542–14543.
International Journal of Pharmaceutical Research and Applications. (2025).
Journal of Chemical Education. (n.d.). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids.
ResearchGate. (n.d.).
Wikipedia. (n.d.).
Organic-Chemistry.org. (2019).
Organic Chemistry Portal. (n.d.).
NPTEL. (n.d.).
Chem-Station International Edition. (2014).
Common Organic Chemistry. (n.d.). Manganese Dioxide.
Chemistry Steps. (2022).
Bagley, M. C., et al. (2005). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 38(10), 835–845.
Alfa Chemistry. (2024).
Organic Chemistry Portal. (n.d.).
Chemistry LibreTexts. (2023).
ResearchGate. (n.d.). Oxidation of heterocyclic compounds by manganese dioxide.
Application Note: Protecting Group Strategies for [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol
This Application Note details the strategic handling of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol (referred to herein as Compound 1 ). This molecule presents a classic "Amphoteric Scaffold" challenge in heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details the strategic handling of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol (referred to herein as Compound 1 ).
This molecule presents a classic "Amphoteric Scaffold" challenge in heterocyclic chemistry: it contains a nucleophilic primary alcohol, a Lewis-basic imidazole nitrogen (N-3), and an acidic C-2 proton susceptible to metallation. Successful functionalization requires a rigid protection strategy to prevent polymerization (self-quaternization) and ensure regioselectivity.
Strategic Analysis: The "Three-Point" Reactivity Matrix
Before selecting a protocol, researchers must recognize the three reactive vectors of Compound 1. The choice of protecting group (PG) is dictated by which vector is the target and which must be silenced.
Vector
Reactivity Type
The Challenge
Strategic Solution
A: -CH₂OH (C-5)
Nucleophilic / Acidic
Susceptible to deprotonation (consuming organolithiums) or oxidation.
Protect as Silyl Ether (TBS/TBDPS) to unmask C-2 reactivity.
B: Imidazole N-3
Basic / Nucleophilic
Can coordinate metal catalysts or attack electrophiles (self-alkylation).
Mask via Coordination (Lewis Acid) or Steric Blockade (Trityl - rare for 1-sub).
C: C-2 Position
Acidic ()
The primary site for lithiation/functionalization.
Requires O-Protection first to prevent alkoxide formation.
Core Protocol A: Silyl Protection for C-2 Functionalization
Target Application: Lithiation to introduce sulfones, halides, or carbon chains at the C-2 position.
The most robust strategy for manipulating the imidazole ring is to mask the alcohol with a tert-Butyldimethylsilyl (TBS) group. This prevents the formation of a lithium alkoxide species, which can aggregate and reduce the efficiency of C-2 lithiation.
Mechanism of Action
The TBS group provides steric bulk that survives basic conditions (
-BuLi at -78°C) but is easily removed with fluoride sources (TBAF). The 2-methoxyethyl side chain at N-1 acts as a weak chelating group, potentially aiding the directing of lithiation to C-2, but the primary directing effect comes from the N-3 lone pair.
Experimental Protocol
Step 1: Silylation (O-Protection)
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
Target Application: Converting the alcohol to a leaving group (Cl/Br) for alkylation.
Critical Warning: Converting the 5-hydroxymethyl group to a 5-chloromethyl group creates a highly unstable molecule. The N-3 of one molecule will attack the chloromethyl group of another, leading to rapid self-quaternization (polymerization) .
Strategy: The "Salt Stabilization" Method
Do not isolate the free base of the chloride. Keep it protonated (as the HCl salt) to deactivate the N-3 nucleophile.
Protocol:
Reaction: Dissolve Compound 1 in Thionyl Chloride (
) (neat or in ) at 0°C.
Transformation: Stir at RT for 1–2 hours.
Isolation: Evaporate volatiles in vacuo strictly below 40°C.
Storage: The residue is the Hydrochloride Salt of the 5-chloromethyl derivative.
Usage: Use immediately in the next step. When adding to a nucleophile, add the salt directly; the base in the next reaction (e.g.,
) will liberate the reactive species in situ.
Decision Logic & Workflow Visualization
The following flowchart illustrates the decision-making process for protecting group selection based on the desired transformation.
Figure 1: Strategic decision tree for functionalizing 1-substituted-5-hydroxymethylimidazoles. Note the critical divergence at Alcohol Activation to prevent polymerization.
Comparative Analysis of Protecting Groups
Protecting Group
Stability (n-BuLi)
Stability (Acid)
Removal
Suitability for Compound 1
TBS (Silyl)
High
Moderate
TBAF / Acid
Excellent. Best balance of ease and stability for C-2 lithiation.
Trityl (Trt)
High
Low
TFA
Good , but bulky. O-Tritylation is possible but slower than silylation.
MOM (Acetal)
High
Moderate
Strong Acid
Moderate. Requires acid for removal, which might protonate N-3 (making separation tricky).
Acetate (Ac)
Unstable
Good
Base
Poor. Incompatible with organolithiums (nucleophilic attack on carbonyl).
References
Iddon, B. (1985). "N-Protected Imidazoles as Synthons for Regioselective Substitution." Heterocycles, 23(2), 417-443. Link
Begtrup, M., & Larsen, P. (1990). "Alkylation, arylation and acylation of imidazoles." Acta Chemica Scandinavica, 44, 1050-1057. Link
ChemScene. (n.d.). Product Data: [2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol.[3] Retrieved from ChemScene Catalog.[3] Link
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link
O'Brien, P. (1998). "Lithium-halogen exchange reactions of 4- and 5-bromoimidazoles." Journal of the Chemical Society, Perkin Transactions 1, 2519-2526. Link
Application Note: Scalable Synthesis of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl chloride HCl
This Application Note provides a scientifically rigorous, step-by-step guide for the preparation of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl chloride hydrochloride , a critical intermediate in the synthesis of pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a scientifically rigorous, step-by-step guide for the preparation of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl chloride hydrochloride , a critical intermediate in the synthesis of pharmaceutical agents (e.g., calcium channel blockers like Mibefradil).
The protocol is designed for researchers requiring high regioselectivity (1,5-substitution pattern) and scalability.
Executive Summary
The synthesis of 1,5-disubstituted imidazoles presents a regiochemical challenge, as direct alkylation of 4(5)-substituted imidazoles typically favors the 1,4-isomer due to steric and electronic factors. To achieve the specific 1,5-substitution pattern required for [1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl chloride, this guide employs a de novo cyclization strategy (Marckwald-type synthesis) followed by functional group modification.
This protocol details a robust two-stage workflow:
Regioselective Cyclization & Desulfurization: Constructing the imidazole core with the correct substitution pattern to yield the alcohol intermediate.
Chlorination: Converting the alcohol to the target alkyl chloride hydrochloride using thionyl chloride (
).
Strategic Synthetic Pathway
The retrosynthetic analysis identifies [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol as the key precursor. The 1,5-regiochemistry is established early via the condensation of an
-hydroxy ketone with a primary amine and thiocyanate, followed by desulfurization.
Pathway Visualization
Figure 1: Synthetic pathway ensuring 1,5-regioselectivity via the mercapto-imidazole intermediate.
Experimental Protocols
Stage 1: Synthesis of the Alcohol Precursor
Compound: [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol
Rationale: Direct alkylation of 4-hydroxymethylimidazole yields the wrong isomer. We utilize the reaction of an amine with dihydroxyacetone and thiocyanate to lock the nitrogen substituent relative to the hydroxymethyl group.
Compound: [1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl chloride hydrochloride
Reaction: Nucleophilic substitution of the hydroxyl group using Thionyl Chloride (
).
Critical Process Parameters (CPP)
Parameter
Setpoint
Criticality
Impact
Stoichiometry
1.2 - 1.5 eq
High
Excess ensures full conversion; too much complicates workup.
Temperature
0°C (Addition) Reflux
Medium
Controls exotherm and reaction rate.
Moisture
Strictly Anhydrous
High
Water hydrolyzes and the product.
Detailed Protocol
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser (with
drying tube or line), and a pressure-equalizing addition funnel.
Solvation: Charge [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol (5.0 g, 32 mmol) and anhydrous Dichloromethane (DCM) (50 mL). Cool the suspension to 0°C in an ice bath.
Addition: Charge Thionyl Chloride (4.6 g, 2.8 mL, 38.4 mmol, 1.2 eq) into the addition funnel. Add dropwise over 20 minutes.
Observation: Gas evolution (
, ) will occur. The solid may dissolve then reprecipitate.
Reaction: Remove ice bath. Warm to room temperature, then heat to gentle reflux (40°C) for 2 hours.
Monitor: Check completion by TLC (System: DCM/MeOH 9:1) or HPLC.[2]
Workup (Crystallization):
Cool the mixture to room temperature.
Concentrate the mixture to ~50% volume under reduced pressure (do not distill to dryness to avoid thermal degradation).
Add Diethyl Ether or MTBE (50 mL) dropwise to precipitate the hydrochloride salt.
Stir at 0°C for 1 hour.
Isolation: Filter the white hygroscopic solid under nitrogen atmosphere (Schlenk filtration recommended).
Washing: Wash with anhydrous ether (2 x 20 mL).
Drying: Dry in a vacuum desiccator over
or KOH pellets for 12 hours.
Yield: ~85-92%
Appearance: White to off-white crystalline solid.
Storage: Store at -20°C under inert gas (Hygroscopic).
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical criteria must be met:
Figure 2: Troubleshooting logic for common chlorination issues.
Sticky Precipitate: If the product oils out during ether addition, the DCM content is likely too high. Evaporate further or add a seed crystal.
Yellow Discoloration: Indicates excess heating or presence of elemental sulfur (from Stage 1). Ensure Stage 1 product is pure before chlorination.
References
US Patent 6,630,593 B1. Process for preparing a 1-substituted 5-hydroxymethyl imidazole. (Describes the regioselective synthesis of the alcohol precursor via mercapto-intermediate).
BenchChem. A Comparative Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole. (Provides the analogous protocol for chlorination of 1-substituted-5-hydroxymethylimidazoles).
Sigma-Aldrich. 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride Product Page. (Confirmation of compound identity and physical form).[1][3] Note: URL is representative of catalog structure; search CAS for specific landing page.
Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. (General reference for imidazole handling and functionalization).
Catalytic reduction of imidazole esters to [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol
Application Note: Catalytic Hydrogenation of Imidazole Esters for Scalable API Synthesis Part 1: Executive Summary & Scientific Rationale 1.1 The Challenge: Moving Beyond Stoichiometric Hydrides The conversion of imidazo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Catalytic Hydrogenation of Imidazole Esters for Scalable API Synthesis
Part 1: Executive Summary & Scientific Rationale
1.1 The Challenge: Moving Beyond Stoichiometric Hydrides
The conversion of imidazole esters to their corresponding alcohols, such as [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol , is a critical step in the synthesis of pharmaceutical intermediates (e.g., for anesthetic or antifungal agents). Historically, this transformation relies on stoichiometric hydride reagents like Lithium Aluminum Hydride (LiAlH
) or Sodium Borohydride (NaBH) with Lewis acid additives (e.g., CeCl).
While effective on a gram scale, stoichiometric hydrides present significant liabilities for process scale-up:
Safety: LiAlH
is pyrophoric and generates large volumes of H gas upon quenching.
Waste: Generates stoichiometric amounts of aluminum or boron salts, complicating workup and increasing E-factor (waste/product ratio).
Selectivity: Strong hydrides can over-reduce or ring-open sensitive heterocycles if not strictly controlled.
1.2 The Solution: Homogeneous Catalytic Hydrogenation
This protocol details a Catalytic Hydrogenation strategy using a Ruthenium-PNP pincer complex. Unlike heterogeneous catalysts (e.g., Copper Chromite) that require harsh conditions (200°C, 200 bar) which may decompose the imidazole ring, Ru-PNP complexes operate via Metal-Ligand Cooperation (MLC) . This allows for ester reduction under mild conditions (80–100°C, 30–50 bar H
) with high chemoselectivity, leaving the imidazole ring and the ether side-chain intact.
Part 2: Reaction Mechanism & Causality
The chosen catalyst system utilizes a Ru-MACHO® type complex (Ru-PNP pincer). The efficiency of this reaction relies on the "outer-sphere" mechanism:
Heterolytic Cleavage: The H
molecule is split across the Ru-N bond of the ligand, creating a ruthenium hydride (Ru-H) and a protonated amine (N-H) on the ligand.
Hydride Transfer: The Ru-H transfers a hydride to the carbonyl carbon of the ester.
Proton Transfer: Simultaneously, the ligand's N-H protonates the carbonyl oxygen.
Elimination: Methanol is eliminated, forming an aldehyde intermediate (which stays bound or is rapidly reduced) and finally the target alcohol.
Critical Consideration for Imidazoles:
The basic Nitrogen (N3) of the imidazole ring is a potential catalyst poison. It can coordinate to the Ru center, displacing the labile ligand and shutting down the cycle.
Mitigation Strategy: We utilize a bulky PNP ligand system and a non-coordinating solvent (THF) to sterically discourage N-coordination. Additionally, the reaction is run under basic conditions (KOtBu), which ensures the catalyst remains in its active deprotonated state.
In an argon-filled glovebox, weigh the substrate (10.0 g, 54.3 mmol) into a glass liner.
Add Anhydrous THF (50 mL) to dissolve the substrate.
Add the Catalyst (0.1 mol% relative to substrate). Note: Low loading is possible, but 0.1-0.5 mol% is recommended for imidazoles to overcome potential inhibition.
Add KOtBu solution (1.0 M in THF, 5.4 mL, 10 mol%). Rationale: Base is required to generate the active amido-Ru species.
Step 2: Hydrogenation
Place the liner into the autoclave and seal it.
Purge Cycle: Pressurize to 10 bar N
, stir for 1 min, then vent. Repeat 3 times to remove O.
H
Charge: Pressurize to 50 bar H.
Heating: Heat the reactor to 100°C with stirring at 1000 rpm.
Reaction Time: Maintain conditions for 16–24 hours. Monitor pressure drop (indicative of H
Analyze an aliquot by HPLC (see Section 3.3) to confirm conversion >98%.
Concentrate the reaction mixture under reduced pressure to remove THF and the methanol byproduct.
Filtration: Redissolve residue in Ethyl Acetate (EtOAc) and filter through a short pad of silica gel or Celite to remove the Ru catalyst.
Crystallization: The product, [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol, often crystallizes upon cooling or addition of hexanes. Alternatively, remove solvent to obtain the product as a viscous oil/solid.
Kuriyama, W. et al. (2012). "Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Industrial Application." Organic Process Research & Development. Available at: [Link]
Werkmeister, S. et al. (2014). "Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts." Organic Process Research & Development. Available at: [Link]
Clarke, M. L. (2020). "Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances." Catalysts. Available at: [Link]
Improving yield of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol synthesis
Welcome to the Technical Support Center for the synthesis of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol . As a Senior Application Scientist, I have designed this guide to help you navigate the regioselective challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol . As a Senior Application Scientist, I have designed this guide to help you navigate the regioselective challenges and thermodynamic bottlenecks associated with 1,5-disubstituted imidazole synthesis.
This document bypasses rigid templates to provide you with field-proven methodologies, mechanistic causality, and actionable troubleshooting steps.
Mechanistic Overview & Strategic Pathway
A common pitfall in synthesizing[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol is attempting the direct alkylation of 4(5)-hydroxymethylimidazole. Because the imidazole ring tautomerizes, direct alkylation typically favors the less sterically hindered 1,4-isomer, resulting in complex mixtures and poor yields of the desired 1,5-isomer [1].
To achieve absolute regiocontrol, we utilize a de novo ring construction. By condensing 2-methoxyethylamine with dihydroxyacetone (DHA) and potassium thiocyanate (KSCN), the imidazole ring is formed with the hydroxymethyl group locked exclusively at the 5-position. The resulting 2-mercapto intermediate is then subjected to a green, catalytic oxidative desulfurization to yield the target compound [2].
Process Visualization
Regioselective two-step synthesis of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol.
Validated Experimental Protocols
Every robust protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure mechanistic integrity before proceeding to the next step.
Step 1: Synthesis of 1-(2-methoxyethyl)-2-mercapto-5-hydroxymethylimidazole
Initialization: Charge a jacketed reactor with 2-propanol (5 volumes).
Reagent Loading: Add 2-methoxyethylamine (1.0 eq), dihydroxyacetone dimer (0.55 eq, equivalent to 1.1 eq of monomer), and KSCN (1.5 eq).
Acid Catalysis: Slowly add acetic acid (3.0 eq) while maintaining the internal temperature strictly at 25 °C.
Intermediate Formation: Stir the mixture at 25–30 °C for 48 hours.
Thermal Cyclization: Heat the reaction to 85 °C for 1 hour to drive the cyclization to completion.
Validation Check: Analyze an aliquot via HPLC. The reaction is complete when the uncyclized intermediate peak area is <1%.
Isolation: Cool to 20 °C, add water (1.5 volumes), and stir for 30 minutes. Filter the precipitated 2-mercapto intermediate, wash with water, and dry under a nitrogen purge.
Step 2: Catalytic Oxidative Desulfurization
Suspension: Suspend the 2-mercapto intermediate (1.0 eq) in water (3 volumes).
, 3.5 eq) dropwise over 2 hours. Critical: Maintain the internal temperature between 35–40 °C using active cooling.
Maturation: Stir for an additional 1 hour at 40 °C.
Validation Check: Spot on TLC (DCM:MeOH 9:1). The starting material spot should be completely absent.
Quench & Extraction: Quench residual peroxide with 10% aqueous sodium sulfite (verify with starch-iodide paper). Adjust pH to ~9 using
, extract with dichloromethane, dry over , and concentrate in vacuo to yield the final product.
Troubleshooting & FAQs
Q1: During the cyclization step (Step 1), my yield is unexpectedly low and the reaction mixture turns dark brown. What is causing this?A1: This is caused by the thermal degradation and polymerization of the dihydroxyacetone (DHA) dimer. DHA is highly sensitive to rapid temperature spikes in the presence of amines. Causality: If you heat the mixture to 85 °C too early, the DHA polymerizes before the imine intermediate can form. Maintaining 25–30 °C for the first 48 hours ensures complete imine formation, protecting the DHA skeleton prior to the high-temperature cyclization step.
Q2: I previously used nitric acid for the desulfurization step. Why does this guide recommend hydrogen peroxide and a tungstate catalyst?A2: Nitric acid desulfurization is notoriously exothermic and releases stoichiometric amounts of toxic nitrogen dioxide (
) gas, creating a severe runaway risk at scale [2]. The /tungstate system is a "green" alternative. The tungstate catalyst forms a highly reactive peroxotungstate complex that selectively oxidizes the thiol to a sulfonate leaving group under mild conditions, releasing only water as a byproduct and significantly improving safety and yield.
Q3: I am observing over-oxidation of the 5-hydroxymethyl group to an aldehyde during Step 2. How do I prevent this?A3: Over-oxidation occurs when the local concentration of the oxidant exceeds the rate of desulfurization, leading to off-target oxidation of the primary alcohol. Causality: Dumping the
into the reactor too quickly overwhelms the catalyst. To prevent this, ensure the is added strictly dropwise over a minimum of 2 hours, and immediately quench the reaction with sodium sulfite the moment TLC/HPLC confirms the consumption of the 2-mercapto intermediate.
Quantitative Process Data
To justify the shift from traditional desulfurization to catalytic methods, review the comparative data below. The catalytic peroxide method demonstrates superior scalability and safety profiles.
Oxidation Method
Reagents
Typical Yield
Exothermicity
Primary Byproducts
Scalability
Traditional
/
60–70%
High (Runaway risk)
gases, Sulfates
Poor
Catalytic Peroxide
30% ,
85–95%
Moderate (Controlled)
, Sulfates
Excellent
References
Chang, J. H., Lee, K. W., Nam, D. H., Kim, W. S., & Shin, H. "Efficient Synthesis of 1-Substituted-5-Hydroxymethylimidazole Derivatives: Clean Oxidative Cleavage of 2-Mercapto Group." Organic Process Research & Development, 2002, 6(5), 628–630. URL:[Link]
Shin, H., et al. "Process for preparing a 1-substituted 5-hydroxymethyl imidazole." US Patent 6,630,593, 2003.
Optimization
Preventing polymerization during chlorination of imidazole methanols
Topic: Preventing Polymerization During Chlorination of Imidazole Methanols Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published Executive Summary: The "Self-Destruct" Mechanism The chlorination of imidazole metha...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Polymerization During Chlorination of Imidazole Methanols
Ticket ID: CHEM-SUP-8821
Status: Resolved / Guide Published
Executive Summary: The "Self-Destruct" Mechanism
The chlorination of imidazole methanols (e.g., 4-(hydroxymethyl)imidazole) is a deceptively simple transformation that frequently fails due to a specific mechanistic trap: intermolecular self-alkylation .
Unlike standard benzylic alcohols, imidazole methanols possess a basic nitrogen (N3) within the same molecule as the electrophilic alkyl chloride product. If the imidazole ring is deprotonated (free base) at any point, the N3 nitrogen acts as a nucleophile, attacking the chloromethyl group of a neighboring molecule. This triggers a rapid, exothermic polymerization, resulting in an intractable, insoluble gum/tar.
The Golden Rule: The product must remain protonated (as the hydrochloride salt) at all times. Never neutralize the reaction mixture to isolate the free base.
Module 1: The Chemistry of Instability
To prevent polymerization, you must understand the competing pathways. The diagram below illustrates the "Safe Zone" (Acidic) vs. the "Danger Zone" (Basic/Neutral).
Figure 1: Mechanistic pathway showing the necessity of maintaining the hydrochloride salt form to prevent irreversible polymerization.
Module 2: Critical Process Parameters (CPP)
Success depends on controlling three variables. Deviating from these parameters is the primary cause of experimental failure.
Parameter
Recommendation
Scientific Rationale
Reagent Choice
Thionyl Chloride ()
Generates and as byproducts.[1] The in-situ generation of ensures the imidazole ring remains protonated throughout the reaction [1].
Stoichiometry
Excess (2.0 – 5.0 equiv)
Excess acts as both solvent and dehydrating agent. It ensures complete conversion and maintains a highly acidic environment to suppress the nucleophilic nitrogen.
Workup pH
Strictly Acidic (< pH 1)
CRITICAL: Do not use aqueous bicarbonate or hydroxide washes. Raising the pH > 4 generates the free base, which polymerizes immediately.
Solvent System
Neat or /DCM
Non-polar solvents allow the hydrochloride salt product to precipitate out (facilitating filtration) while keeping the unreacted thionyl chloride in solution.
Module 3: Troubleshooting Scenarios (FAQ)
Q1: My reaction mixture turned into a sticky, black tar during workup. What happened?
Diagnosis: You likely attempted an aqueous workup or neutralization.
Explanation: When you add water or base to remove excess acid, you momentarily generate the free base of the chloromethyl imidazole. Because the chloromethyl group is highly electrophilic (like a benzyl chloride), it reacts with the now-nucleophilic imidazole nitrogen of a neighbor. This chain reaction forms a polymer lattice.
Solution: Avoid aqueous workup entirely. Remove excess
by vacuum evaporation or azeotropic distillation with toluene. Isolate the solid by triturating with dry ether or dichloromethane.
Q2: Can I use
or
instead of Thionyl Chloride?
Diagnosis: Possible, but not recommended for purification reasons.
Explanation: Phosphorus reagents leave behind phosphoric acid residues that are difficult to remove without aqueous washing (which, as noted above, is dangerous). Thionyl chloride is superior because its byproducts (
and ) are gases that can be removed under vacuum, leaving the pure product salt [2].
Q3: The product is hygroscopic. How do I store it?
Diagnosis: Hydrolysis risk.
Explanation: The chloromethyl group is susceptible to hydrolysis back to the alcohol if exposed to atmospheric moisture.
Solution: Store the hydrochloride salt in a vacuum desiccator over
or KOH pellets. For long-term storage, keep at -20°C under argon.
Q4: Why is the yield low even though the TLC showed conversion?
Diagnosis: Loss of product during filtration or hydrolysis.
Explanation: If you filtered the product from thionyl chloride, some product might have remained soluble if the volume of
was too high. Alternatively, if the filtering apparatus was not dry, moisture could hydrolyze the chloride.
Solution: Concentrate the reaction mixture to ~20% volume before adding the non-polar anti-solvent (ether/hexane) to force precipitation.
Module 4: Validated Experimental Protocol
Objective: Synthesis of 4-(chloromethyl)imidazole hydrochloride.
Scale: 10 mmol (adaptable).
Materials
4-(Hydroxymethyl)imidazole (1.0 equiv)
Thionyl Chloride (
) (5.0 equiv)
Dry Ethanol (for initial salt formation, optional)
Dry Diethyl Ether (for precipitation)
Toluene (for azeotropic drying)
Step-by-Step Procedure
Pre-Treatment (Salt Formation):
Note: If starting with the free base alcohol, it is safer to convert it to the HCl salt first to prevent exotherms during
addition.
Dissolve starting material in minimal dry ethanol. Add 1.2 equiv of HCl (in dioxane or ether). Evaporate to dryness to get the crude hydrochloride salt.
Chlorination:
Place the crude hydrochloride salt in a round-bottom flask under Argon/Nitrogen.
Cool to 0°C (Ice bath).
Add Thionyl Chloride (neat) dropwise. Caution: Gas evolution (
, ).
Once addition is complete, remove the ice bath and heat to reflux (approx. 75°C) for 2–4 hours. The suspension should eventually become a clear solution or a fine suspension of the product.
Isolation (The "Dry" Workup):
Do NOT add water.
Connect the flask to a rotary evaporator with a high-efficiency trap (NaOH trap recommended for acidic fumes).
Evaporate excess
under reduced pressure.
Azeotrope: Add dry toluene (10 mL) and evaporate again to remove trace thionyl chloride. Repeat twice.
Purification:
The residue will be an off-white solid or thick oil.
Add Dry Diethyl Ether (20 mL) and sonicate/triturate vigorously. The product should crash out as a white/off-white powder.
Filter rapidly under a blanket of nitrogen (to exclude moisture).
Wash the filter cake with cold dry ether.
Validation:
NMR (
or DMSO-): Check for the shift of the protons (typically shifts downfield by ~0.5-1.0 ppm compared to the alcohol).
Melting Point: 4-(chloromethyl)imidazole hydrochloride typically decomposes >140°C (check specific derivative literature).
References
Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. PrepChem. Available at: [Link]
Thionyl Chloride (
) – Reaction With Carboxylic Acids to Give Acid Halides. Master Organic Chemistry. Available at: [Link]
Chlorinated imidazole derivatives and a process for preparing them.Google Patents (US3997552A).
Technical Support Center: Solubilization Guide for [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol
Part 1: Executive Technical Summary[1] The Core Issue: Users frequently report unexpected precipitation or "oiling out" of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol in neutral aqueous media (pH 7.0–7.4). While the mo...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Technical Summary[1]
The Core Issue:
Users frequently report unexpected precipitation or "oiling out" of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol in neutral aqueous media (pH 7.0–7.4). While the molecule contains polar moieties (hydroxyl, ether), the neutral imidazole ring often dominates the solid-state lattice energy, leading to poor thermodynamic solubility in the absence of protonation.[1]
The Solution:
This molecule behaves as a weak base (estimated pKa ~6.0–6.5).[1] The most reliable solubilization strategy is pH manipulation to generate the imidazolium cation, or the use of hydrotropic cosolvents to disrupt intermolecular hydrogen bonding.[1]
Quick Reference Properties
Property
Value / Description
Note
Formula
C₇H₁₂N₂O₂
MW: 156.18 g/mol
pKa (Calc.)
~6.0 – 6.8
Basic Nitrogen at N3 position
LogP
~ -0.6 to 0.4
Amphiphilic; pH dependent
Key Risk
Neutral pH Precipitation
Soluble at pH < 5.5
Part 2: Diagnostic & Troubleshooting Guide (Q&A)
Q1: I added the solid to PBS (pH 7.4) and it formed a cloudy suspension.[1] Why?
A: You are likely working with the free base form of the molecule.[1]
At pH 7.4, the imidazole ring (pKa ~6.[1]5) is predominantly uncharged (>90% neutral species).[1] In its neutral state, the crystal lattice energy or intermolecular H-bonding (between the C5-hydroxyl and N3-nitrogen) overcomes the hydration energy provided by the water.[1]
Immediate Fix: Lower the pH to < 5.0 using dilute HCl or switch to an acetate/citrate buffer.[1] This protonates the N3 nitrogen, converting the molecule into a highly soluble cation.[1]
Q2: I bought the "Hydrochloride" salt, but it still precipitates in my assay buffer.
A: This is a classic "Salt Disproportionation" issue.
While the HCl salt is highly soluble in pure water, adding it to a strong buffer at pH 7.4 (like PBS) instantly neutralizes the acid.[1] The molecule reverts to its free base form.[1] If the concentration exceeds the intrinsic solubility of the free base (often < 1-5 mg/mL for substituted imidazoles), it will precipitate.[1]
Solution: Ensure your final assay concentration is below the thermodynamic solubility limit of the neutral form, or lower the assay pH if biology permits.[1]
Q3: Can I use DMSO to make a stock solution?
A: Yes. This molecule is highly soluble in polar aprotic solvents.[1]
Recommended Stock: 100 mM in 100% DMSO.
Dilution Protocol: When diluting into aqueous media, add the DMSO stock slowly with vortexing.[1] Do not exceed 1-2% final DMSO concentration to avoid "crashing out" if the aqueous buffer is at a neutral pH.[1]
Q4: The solution is clear but turns hazy after sitting on the bench for 2 hours.
A: This indicates a metastable supersaturated state .[1]
You likely dissolved it initially (perhaps with warming or sonication), but the solution was thermodynamically unstable.[1] As the system equilibrated, the stable crystal polymorph nucleated and precipitated.[1]
Fix: Use a cosolvent (e.g., 5-10% PEG400 or Propylene Glycol) in your buffer to stabilize the solution thermodynamically, preventing delayed precipitation.[1]
Part 3: Step-by-Step Solubilization Protocols
Protocol A: The "Acid Shift" Method (Recommended for Aqueous Stocks)
Best for: Animal dosing, high-concentration stocks, and non-pH-sensitive assays.
Weighing: Weigh the target amount of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol free base.
Acidification: Add 0.1 M HCl (or 1.0 equivalent of HCl relative to the molar amount of compound).
Calculation: For 15.6 mg (0.1 mmol) of compound, add 1.0 mL of 0.1 M HCl.[1]
Dissolution: Vortex for 30 seconds. The solution should become clear immediately as the salt forms in situ.[1]
Back-Titration (Optional): If the final pH is too low for your application, carefully add dilute NaOH or strong buffer (e.g., 1M Tris) to reach pH 5.5–6.[1]0. Stop before reaching pH 7.0.
Protocol B: The Cosolvent "Spike" Method
Best for: Neutral pH assays (Cell culture, Enzyme assays).[1]
Primary Stock: Dissolve compound in 100% DMSO to a concentration of 50–100 mM.
Visual Check: Ensure no particulates remain.[1] Sonicate if necessary.[1]
Intermediate Dilution (Crucial Step):
Prepare a "Carrier Solution": 50% Water / 50% PEG400 (or Propylene Glycol).[1]
Dilute the DMSO stock 1:10 into this carrier. This prevents the "shock" precipitation often seen when dumping DMSO directly into PBS.[1]
Final Dilution: Spike this intermediate solution into your final assay buffer (PBS/Media) to reach the desired testing concentration.
Part 4: Decision Logic Visualization
The following diagram illustrates the logical flow for troubleshooting solubility based on your starting material and assay requirements.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on compound form and assay constraints.
Part 5: Scientific Rationale & Mechanism
The Imidazole "Amphoteric" Switch
Imidazoles are amphoteric but primarily act as bases.[1] The N3 nitrogen has a lone pair available for protonation.[1]
Neutral State (pH > 7): The molecule is uncharged.[1] The crystal lattice is stabilized by dipole-dipole interactions and hydrogen bonding between the hydroxymethyl group and the imidazole ring.[1] This lattice is "hard" to break with water alone.[1]
Cationic State (pH < 6): Protonation at N3 creates a positive charge.[1] This drastically increases the hydration energy (interaction with water), making the dissolution process thermodynamically favorable (negative
The specific isomer [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol places the hydroxymethyl group at the C5 position, adjacent to the N1-substituent.
Steric Effect: The proximity of the methoxyethyl tail and the hydroxymethyl group can disrupt optimal solvation shells compared to the 4-isomer.[1] This often makes the 5-isomer less soluble than its 4-isomer counterpart, requiring more aggressive solubilization tactics (like salt formation).
References
Verification of the commercial availability of the HCl salt, confirming the necessity of salt forms for stability/solubility.
PubChem. (2025).[1][2][3] Compound Summary: (1-methyl-1H-imidazol-5-yl)methanol.[2][4] National Library of Medicine.[1] Retrieved March 5, 2026, from [Link][1]
Provides physicochemical data on the structural analog 1-methyl-imidazole-5-methanol, supporting pKa and solubility inferences.
Domańska, U., et al. (2004).[1][5] Solubility of Imidazoles... in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved March 5, 2026, from [Link][1]
Foundational text on imidazole solubility thermodynamics and l
General guidelines for handling chloromethyl and hydroxymethyl imidazole deriv
Technical Support Center: Purification of[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol
Welcome to the Technical Support Center for the isolation and purification of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol [1]. This highly polar, basic functionalized heterocycle is a critical building block in drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol [1]. This highly polar, basic functionalized heterocycle is a critical building block in drug development[2]. Synthesizing this compound via the N-alkylation of 4(5)-hydroxymethylimidazole with a 2-methoxyethyl halide inherently produces a challenging mixture of regioisomers (1,5- and 1,4-disubstituted imidazoles), unreacted starting materials, and over-alkylated salts[3][4].
This guide is designed for research scientists to troubleshoot complex separations, understand the mechanistic causality behind chromatographic behaviors, and implement self-validating purification protocols.
Q1: My alkylation reaction yielded a mixture of 1,5- and 1,4-disubstituted imidazoles with nearly identical
values. How do I separate them?
Causality & Expert Insight: Alkylation of the tautomeric 4(5)-hydroxymethylimidazole produces two regioisomers because both nitrogens can act as nucleophiles[4]. The 1,4-isomer ([1-(2-methoxyethyl)-1H-imidazol-4-yl]methanol) typically elutes slightly faster than the desired 1,5-isomer. Why? In the 1,4-isomer, the C4-hydroxymethyl group is adjacent to the basic N3 nitrogen, allowing for strong intramolecular hydrogen bonding. This masks the polarity of N3. In the 1,5-isomer, the C5-hydroxymethyl group cannot hydrogen-bond with the pyrrole-like N1, leaving the polar N3 fully exposed to the stationary phase[5].
Solution:
Chromatographic: Use a highly optimized, highly polar solvent system such as Dichloromethane (DCM) : Methanol (MeOH) : Aqueous Ammonia (
) in a 90:9:1 ratio. The ammonia disrupts intermolecular hydrogen bonding with the silica, sharpening the peaks enough to resolve the slight difference.
Chemical (Selective Quaternization): Because the N3 in the 1,5-isomer is unhindered (unlike the hydrogen-bonded/sterically shielded N3 in the 1,4-isomer), it reacts faster with bulky electrophiles. You can selectively quaternize the 1,5-isomer to form a salt, separate it via aqueous extraction, and deprotect it to yield the pure regioisomer[6].
Q2: I am observing severe streaking/tailing of my product on the silica gel column, leading to poor recovery. How can I fix this?
Causality & Expert Insight: Imidazoles possess a basic, pyridine-like nitrogen (N3) that acts as a strong hydrogen-bond acceptor. Standard silica gel (60 Å) is dotted with acidic silanol groups (Si-OH). The strong acid-base interaction between the imidazole N3 and the silanols causes the compound to drag down the column rather than eluting as a tight, symmetrical band[7].
Solution:
Mobile Phase Neutralization: Add 1–2% Triethylamine (TEA) or 0.5–1% concentrated
to your mobile phase[7]. This competitively binds and neutralizes the acidic sites on the silica.
Stationary Phase Swap: If tailing persists, switch to neutral or basic alumina. Alumina lacks the highly acidic protons found on silica gel, drastically improving the peak shape for basic heterocycles[7].
Q3: How can I efficiently remove unreacted 4(5)-hydroxymethylimidazole from my crude mixture before chromatography?
Causality & Expert Insight: The starting material is highly polar and exceptionally water-soluble due to the presence of an unsubstituted imidazole N-H and a hydroxyl group. The N-alkylated product, while still polar, has replaced the N-H hydrogen with a lipophilic 2-methoxyethyl ether chain, altering its partition coefficient.
Solution: Perform a rigorous pH-controlled aqueous workup. Adjust the aqueous layer to pH 8–9 (the isoelectric point of the starting material) and extract with a moderately polar organic solvent like 2-methyltetrahydrofuran (2-MeTHF) or a Chloroform/Isopropanol (3:1) mixture. The unreacted starting material will predominantly remain in the aqueous phase.
Quantitative Data & System Parameters
The following table summarizes the physicochemical behaviors of the reaction components to aid in TLC monitoring and solvent selection.
Compound
Structure Type
Expected (DCM:MeOH: 90:9:1)
N3 Steric Hindrance / H-Bonding
Relative Water Solubility
[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol
1,5-disubstituted (Target)
~0.35
Low (Exposed N3)
High
[1-(2-methoxyethyl)-1H-imidazol-4-yl]methanol
1,4-disubstituted (Byproduct)
~0.40
High (Intramolecular H-bond)
High
4(5)-hydroxymethylimidazole
Unsubstituted N-H (SM)
<0.10
N/A
Very High
Self-Validating Experimental Protocols
Protocol 1: Chromatographic Isolation of the 1,5-Regioisomer
This protocol utilizes a basic modifier to suppress tailing and resolve the closely eluting regioisomers.
Column Deactivation: Slurry pack a silica gel column (230-400 mesh) using DCM containing 2% TEA. Flush the column with 2 column volumes of the same solvent to fully deactivate the acidic silanol sites[7].
Sample Loading (Self-Validation Checkpoint): Dissolve the crude mixture in a minimum amount of DCM. Checkpoint: If the mixture oils out or refuses to dissolve, do not force it. Instead, dry-load the sample by absorbing it onto 2-3 grams of silica gel, evaporating the solvent to a free-flowing powder, and applying it evenly to the top of the column.
Gradient Elution: Elute with a gradient of DCM:MeOH (98:2 to 90:10). Maintain a constant 1%
throughout the gradient to ensure sharp bands.
Fraction Analysis: Monitor fractions via TLC (UV 254 nm and iodine stain). The 1,4-isomer will elute slightly earlier. Combine only the fractions containing the pure lower spot (
~0.35).
Isolation: Concentrate the combined fractions under reduced pressure. To remove residual TEA or ammonia, co-evaporate the residue with toluene (2 x 20 mL), then dry under high vacuum to yield the purified[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol[1].
Protocol 2: Acid-Base Extraction for Removal of Non-Basic Impurities
Use this protocol to remove neutral organic impurities or over-alkylated salts prior to chromatography.
Dissolution: Dissolve the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc) or DCM.
Acidic Extraction: Extract the organic layer with 1M HCl (3 x 20 mL). The basic target imidazole will protonate and partition into the aqueous layer. Discard the organic layer containing neutral impurities[7].
Neutralization (Self-Validation Checkpoint): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring. Checkpoint: Monitor the pH continuously with pH paper. Stop at pH 8.5–9.0. Do not exceed pH 10, as highly alkaline conditions can cause product degradation or ether cleavage.
Back-Extraction: Extract the neutralized aqueous layer with a Chloroform/Isopropanol (3:1) mixture (4 x 30 mL) to pull the free base back into the organic phase.
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate to yield the enriched free base[1].
Technical Support Center: Stability of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol
The following Technical Support Guide is designed for researchers and process chemists working with [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol . This document addresses the specific stability challenges of this interm...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and process chemists working with [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol . This document addresses the specific stability challenges of this intermediate under acidic conditions, synthesizing general imidazole reactivity principles with specific structural considerations.
Is [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol stable in acid?Conditional Yes, but with high risk of solvolysis.
While the imidazole ring and the N-(2-methoxyethyl) tail are robust, the 5-hydroxymethyl group is chemically labile in acidic environments.[1] Under acidic conditions (pH < 4), the hydroxyl group protonates, facilitating water loss to generate a highly reactive resonance-stabilized carbocation (aza-fulvene intermediate).
In Aqueous Acid: It exists in equilibrium but can slowly dimerize or polymerize upon heating.
In Acidic Alcohols (MeOH/EtOH): It undergoes rapid O-alkylation (etherification).
In Solid State (HCl Salt): It is generally stable if kept strictly anhydrous.
Degradation Mechanisms & Visual Analysis
To troubleshoot yield losses or impurities, you must understand the underlying chemistry. The 5-hydroxymethyl group is "benzylic-like" regarding electronic stabilization but sits on an electron-rich heteroaromatic ring, making it prone to ionization.[1]
Pathway Analysis
Protonation: Acid protonates the imidazole nitrogen (
) and the hydroxyl oxygen.
Dehydration: Loss of water generates a resonance-stabilized cation (Mechanism A).[1]
Fate of Cation:
Path 1 (Solvolysis): Reaction with solvent (e.g., Methanol)
Methyl Ether impurity.
Path 2 (Polymerization): Reaction with another imidazole molecule
Dimers/Oligomers.
Figure 1: Acid-catalyzed degradation pathways showing the critical branching point at the reactive carbocation stage.
Troubleshooting Guide: Common Experimental Issues
Use this matrix to diagnose issues observed during synthesis, workup, or storage.
Symptom
Probable Cause
Technical Explanation
Corrective Action
New impurity peak (+14 Da) in LC-MS
Solvolysis (Methylation)
Use of Methanol as solvent during acid workup or HPLC sample prep.[1] The carbocation reacts with MeOH to form the methyl ether.
Switch Solvents: Use Acetonitrile/Water for analysis.[2] Avoid alcoholic solvents during acid quench steps.
Product turns into a sticky gum/oil
Polymerization
High concentration + Acid + Heat. The carbocation attacks the electron-rich C-4 or C-2 of another imidazole ring.[1]
Dilution & Cooling: Perform acid neutralizations at <5°C. Do not concentrate acidic solutions to dryness with heat.
Low Yield after Acid Extraction
Salt Solubility
The HCl salt of this compound is highly water-soluble due to the polar methoxyethyl chain and imidazole cation.[1]
pH Adjustment: You must basify (pH > 9) to extract the free base. Use continuous extraction (DCM or CHCl3) if partition coefficient is low.
Loss of Methoxyethyl group
Ether Cleavage (Rare)
Only occurs in extremely strong acids (conc. HI/HBr) or Lewis acids (). Unlikely in standard HCl/H2SO4.
Check Reagents: Ensure no strong Lewis acids are present. This side chain is generally robust in dilute mineral acids.
Best Practice Protocols
Protocol A: Safe Workup from Acidic Reaction Mixtures
Context: You have performed a reaction (e.g., deprotection) in acid and need to isolate the alcohol.
Cooling: Cool the reaction mixture to 0–5°C .
Quenching: Slowly add saturated aqueous
or .
Critical: Do not allow temperature to rise above 10°C to prevent polymerization.
pH Target: Adjust pH to 9.0–10.0 .
Reasoning: Imidazoles are amphoteric but primarily basic. At pH 10, the nitrogen is deprotonated (neutral), reducing water solubility and preventing self-reaction.
Extraction: Extract immediately with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .
Note: The methoxyethyl group increases water solubility. Simple ether extraction is often insufficient.
Drying: Dry over
and concentrate in vacuo at <40°C .
Protocol B: Storage and Handling
Form: Store as the Free Base if possible.
Conditions: -20°C, under Argon/Nitrogen.
If Salt Formation is Required:
Use anhydrous HCl in Dioxane or Ether .
Precipitate the salt in a non-nucleophilic solvent (e.g., Ether/Hexane).
Avoid: Do not form salts in Methanol or Ethanol, as etherification will compete.
Frequently Asked Questions (FAQ)
Q: Can I analyze this compound using HPLC with 0.1% TFA?A: Yes, but with caution. Trifluoroacetic acid (TFA) is acidic enough to catalyze degradation if the sample sits in the autosampler for hours.
Recommendation: Use 0.1% Formic Acid or Ammonium Acetate (pH 5-6) buffers.[1] If using TFA, analyze samples immediately after preparation.
Q: Is the methoxyethyl group stable to hydrolysis?A: Yes. The N-(2-methoxyethyl) ether linkage is an alkyl ether.[1] It is stable to standard aqueous acids (HCl, H2SO4) and bases (NaOH). It typically requires harsh conditions (e.g.,
or conc. HI) to cleave.
Q: Why does my NMR show a shift in the methylene protons next to the OH?A: This is likely a pH effect. The chemical shift of the hydroxymethyl protons (
) and the imidazole ring protons is highly sensitive to the protonation state of the imidazole nitrogen. Ensure your NMR solvent (e.g., vs. ) is consistent and free of trace acid/base.
References
General Stability of Imidazole Alcohols
Mechanism:[3][4][5][6][7] 5-Hydroxymethylimidazoles are known to undergo acid-catalyzed dehydration to form reactive aza-fulvene intermediates, leading to polymerization or nucleophilic substitution.[1]
Source: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard text on imidazole reactivity).
Stability of N-Alkoxyethyl Substituents (Bilastine Analogues)
Context: Bilastine contains a 1-(2-ethoxyethyl)benzimidazole moiety.[1][8][9][10] Stress testing shows the N-alkyl ether chain is robust in acid (1 N HCl, 60°C) compared to oxidative conditions.
Source: "Stability-Indicating RP-HPLC Method for Determination of Bilastine." Research Journal of Pharmacy and Technology, 2018.
Synthesis of Hydroxymethylimidazoles
Context: Synthesis of 4(5)
Source: "Synthesis of 4-hydroxymethyl-5-methylimidazole hydrochloride."[1] PrepChem.
Analogous Reactivity (Furfural/Imidazole)
Context: Reaction of hydroxymethyl groups on heteroaromatics in the presence of imidazolium ions/acid can lead to coupling products, validating the electrophilic n
Source: "An Unexpected Reaction between 5-Hydroxymethylfurfural and Imidazolium-Based Ionic Liquids." PMC, 2013.
Technical Support Center: Minimizing Dimerization of Imidazole Methanol Derivatives
Welcome to the Technical Support Center for the handling and storage of imidazole methanol derivatives (e.g., 4-hydroxymethylimidazole, 2-hydroxymethylimidazole). As a Senior Application Scientist, I frequently encounter...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the handling and storage of imidazole methanol derivatives (e.g., 4-hydroxymethylimidazole, 2-hydroxymethylimidazole). As a Senior Application Scientist, I frequently encounter batches of these critical API intermediates that have degraded into insoluble dimers or oligomers. This guide bridges the gap between theoretical heterocyclic chemistry and practical benchtop workflows, providing you with the causality behind degradation and self-validating protocols to ensure long-term stability.
Section 1: The Mechanistic Causality of Dimerization
Why do imidazole methanols self-condense so readily? The molecule contains a "built-in" chemical trap: it possesses both an electrophilic potential (the hydroxymethyl group) and a highly reactive nucleophilic center (the unprotonated imidazole nitrogen).
When exposed to trace moisture or mildly acidic conditions, the hydroxyl group is protonated and eliminated as water, generating a reactive carbocation or iminium-type intermediate[1]. An adjacent, unprotonated imidazole molecule then acts as a nucleophile, attacking this intermediate to form a highly stable C-N or ether-linked dimer.
The Solution: By converting the free base into a hydrochloride salt, we intentionally protonate the imidazole nitrogen. This completely quenches its nucleophilicity. Without an available nucleophile, the dimerization pathway is thermodynamically and kinetically halted[2].
Mechanism of imidazole methanol dimerization and its prevention via N-protonation.
Section 2: Quantitative Stability Data
To optimize your inventory management and prevent costly reagent loss, refer to the following stability profiles comparing the free base to the hydrochloride salt form.
Q: My 4-hydroxymethylimidazole solution turned yellow over time and a precipitate formed. What is the likely cause?A: The yellowing and precipitation are classic signs of degradation, specifically oxidation and subsequent self-condensation[4]. The precipitate is likely the dimerized product, which has significantly lower solubility in polar solvents than the monomer. This occurs when the solution pH drifts, activating the hydroxymethyl group while leaving enough unprotonated imidazole rings to act as nucleophiles.
Q: Can I reverse the dimerization once the precipitate has formed?A: No. The C-N or C-C bonds formed during the self-condensation of imidazole methanols are highly stable and cannot be easily cleaved without destroying the imidazole ring itself. The degraded batch must be discarded, or the remaining monomer must be isolated via rigorous recrystallization.
Q: I need to use the free base for my downstream cross-coupling reaction. How should I store it if I can't use the salt form?A: If the free base is strictly required, store it at -20°C under a strictly inert atmosphere (Argon)[4]. When preparing solutions, use high-purity, degassed, and anhydrous polar aprotic solvents (like anhydrous DMF or DMSO) rather than protic solvents, which can facilitate the proton transfer required for dimerization.
Section 4: Self-Validating Experimental Protocol
Protocol: Conversion of Imidazole Methanol Free Base to a Stable Hydrochloride Salt
To ensure long-term storage, we recommend converting bulk free base into its hydrochloride salt. This protocol includes a self-validation step to guarantee the nucleophile has been successfully quenched.
Step-by-Step Methodology:
Dissolution: Suspend 10 g of the imidazole methanol free base in 100 mL of anhydrous ethanol in a flame-dried round-bottom flask under a nitrogen atmosphere.
Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0-5°C. (Causality: Cooling is critical to prevent exothermic degradation during acid addition).
Acidification: Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4M) dropwise via an addition funnel over 30 minutes. The solution will initially clear, followed by the precipitation of the salt.
Isolation: Stir for an additional 30 minutes at 0°C. Filter the white crystalline precipitate using a Büchner funnel under a continuous stream of nitrogen.
Washing & Drying: Wash the filter cake with 2 x 20 mL of cold, anhydrous diethyl ether. Dry the solid under high vacuum at room temperature for 12 hours. Store the final product at 2-8°C in a desiccator[3].
Self-Validation System:
Validation Step: Dissolve 5 mg of the dried product in 1 mL of D₂O and acquire a ¹H NMR spectrum.
Success Criteria: The chemical shift of the imidazole C2 proton must appear significantly downfield (typically >8.5 ppm) compared to the free base (~7.6 ppm). This confirms complete protonation of the ring nitrogen. If the peak remains upfield, the conversion is incomplete, and the batch remains at risk of dimerization.
Section 5: Frequently Asked Questions (FAQs)
Q: Why is my hydrochloride salt turning into a sticky paste at room temperature?A: Imidazole methanol hydrochloride salts are highly hygroscopic[3]. While the salt prevents dimerization, exposure to ambient humidity causes the crystal lattice to absorb water, leading to deliquescence. Always store the salt in a tightly sealed container with a desiccant (e.g., Drierite or silica gel) at 2-8°C.
Q: Does light exposure affect the stability of these derivatives?A: Yes. The imidazole ring is susceptible to photodegradation, particularly under high-intensity UV light, which can initiate radical-mediated degradation pathways[4]. Always store solutions and solid stocks in amber vials or wrap the containers in aluminum foil.
Technical Support Center: Strategies for Removing Residual Methanol from Hygroscopic Imidazole Solids
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual methanol from hygroscopic imidazole-based solids. The unique chemical properties of imidazoles, particularly their tendency to absorb atmospheric moisture and form stable solvates, present significant challenges in achieving the stringent purity standards required for pharmaceutical applications. This guide is designed to provide both a theoretical understanding of the underlying challenges and practical, field-proven solutions.
The Challenge: Hygroscopicity and Solvate Formation
Imidazole and its derivatives are a cornerstone in pharmaceutical development, valued for their diverse biological activities. However, their inherent hygroscopicity—the tendency to attract and hold water molecules from the surrounding environment—is a critical factor to manage during manufacturing.[1][2] This issue is often compounded by the use of methanol as a solvent in synthesis or purification, which can lead to the formation of stable methanol solvates. These solvates are crystalline structures where methanol molecules are entrapped within the crystal lattice of the imidazole compound.
The presence of residual solvents in an active pharmaceutical ingredient (API) offers no therapeutic benefit and is strictly regulated by guidelines such as the ICH Q3C(R8).[3] Therefore, their removal to acceptable levels is a critical step in the manufacturing process. The hygroscopic nature of imidazole solids complicates this process, as they can readily exchange residual solvent molecules with atmospheric moisture, leading to difficulties in achieving a truly solvent-free and anhydrous final product.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove methanol from my imidazole-based solid?
A1: The difficulty arises from two primary factors: the hygroscopic nature of the imidazole compound and the potential for solvate formation. Imidazole derivatives can readily absorb moisture from the air, which can compete with the removal of methanol. Additionally, methanol can become entrapped within the crystal lattice of your solid, forming a stable solvate that is resistant to removal by simple drying methods.
Q2: I've dried my product in a vacuum oven for an extended period, but residual methanol is still present. What's happening?
A2: This is a common issue. If a stable solvate has formed, the energy required to break the interaction between the imidazole and methanol molecules within the crystal lattice may be higher than what is provided by standard vacuum oven conditions. Also, if the vacuum is applied too aggressively at the beginning of the drying process, it can cause the surface of the powder to form a hard crust, trapping the solvent within the bulk of the material.[4]
Q3: Can the presence of water affect the removal of methanol?
A3: Absolutely. Due to the hygroscopic nature of your compound, there is a competitive absorption between water and methanol. In some cases, water molecules can displace methanol molecules within the solid. While this might seem beneficial, it can lead to the formation of a hydrate, which also needs to be addressed. Furthermore, the presence of moisture can alter the physical properties of your solid, potentially making it more difficult to handle and dry effectively.
Q4: What are the regulatory limits for residual methanol in pharmaceutical products?
A4: The acceptable limits for residual solvents are outlined in the ICH Q3C guidelines. Methanol is classified as a Class 2 solvent, and its concentration should be limited in pharmaceutical products. The specific limit will depend on the final dosage and administration route of the drug product. It is crucial to consult the latest version of the ICH guidelines to ensure compliance.[3]
Troubleshooting Guides and Protocols
This section provides detailed troubleshooting guides for common issues encountered during the removal of residual methanol from hygroscopic imidazole solids.
Issue 1: High Levels of Residual Methanol After Initial Drying
If you are observing high levels of residual methanol after a standard drying procedure, consider the following troubleshooting steps and alternative protocols.
Caption: Troubleshooting workflow for high residual methanol.
Standard vacuum drying can often be made more effective by carefully controlling the process parameters. This method is particularly useful for heat-sensitive and hygroscopic powders.[5][6]
Step-by-Step Methodology:
Sample Preparation: Spread the hygroscopic imidazole solid in a thin layer (no more than 1-2 cm deep) on a clean, dry tray. A thinner layer increases the surface area exposed to the vacuum and heat, facilitating more efficient drying.
Initial Low-Pressure Stage: Place the tray in the vacuum oven. Begin by applying a gentle vacuum (e.g., around 100 mmHg) at a moderate temperature (e.g., 25-30°C).[4] This initial stage helps to remove the bulk of the surface solvent without causing the formation of a hard outer crust, which can trap solvent within the powder.[4]
Ramped Temperature and Vacuum: Gradually increase the temperature and the vacuum over a period of several hours. A slow and steady increase is crucial for hygroscopic materials to prevent them from "caking" or forming clumps.[5]
Hold at Final Conditions: Once the target temperature (below the compound's decomposition temperature) and maximum vacuum are reached, hold these conditions for an extended period (e.g., 12-24 hours).
Nitrogen Backfill: After the drying cycle is complete, break the vacuum by slowly introducing a dry, inert gas such as nitrogen. This prevents the highly hygroscopic, dry product from immediately absorbing atmospheric moisture.
Analysis: Promptly analyze the dried solid for residual methanol using headspace gas chromatography (GC) and for water content using Karl Fischer titration.[7][8][9]
Table 1: Recommended Starting Parameters for Optimized Vacuum Drying
Parameter
Initial Stage
Ramped Stage
Final Stage
Temperature
25-30°C
Gradually increase to 40-60°C
Hold at 40-60°C
Pressure
~100 mmHg
Gradually decrease
<1 mmHg
Duration
1-2 hours
2-4 hours
12-24 hours
This technique involves passing a continuous flow of dry, heated nitrogen over the solid. The moving gas stream helps to carry away the evaporated solvent molecules from the surface of the material, which can be more effective than static vacuum alone, especially for hygroscopic compounds.[10][11]
Step-by-Step Methodology:
Setup: Place the solid in a suitable drying chamber that allows for a continuous flow of gas.
Gas Flow: Introduce a slow, steady stream of dry nitrogen gas into the chamber. The nitrogen should be pre-heated to a temperature that is safe for your compound.
Temperature Control: Maintain a constant temperature within the drying chamber.
Duration: Continue the nitrogen sweep for a sufficient period to allow for the complete removal of the residual solvent.
Monitoring: Periodically sample the material and analyze for residual methanol to determine the endpoint of the drying process.
Issue 2: Product is Extremely Hygroscopic and Re-absorbs Moisture Quickly
For highly hygroscopic materials, preventing moisture re-absorption after drying is as critical as the drying process itself.
Controlled Environment: Handle the dried product exclusively in a controlled environment with low relative humidity, such as a glove box or a dry room.
Appropriate Packaging: Immediately transfer the dried solid into moisture-impermeable packaging.[2] This may include amber glass bottles with tight-fitting caps, sealed with paraffin film, or specialized foil pouches.
Use of Desiccants: For long-term storage, include a desiccant, such as silica gel packets, within the secondary packaging to absorb any moisture that may permeate the container.[12]
Advanced Drying Techniques
For particularly challenging cases, more advanced techniques may be necessary.
Solvent-Assisted Secondary Drying
This innovative technique can accelerate the removal of a residual solvent by introducing a different, more volatile "assisting" solvent vapor into the drying chamber.[13][14]
Mechanism of Action:
The introduction of an assisting solvent, such as methanol in this case (to remove another solvent), increases the "free volume" within the amorphous solid matrix.[13][14] This essentially "loosens up" the molecular structure, allowing the entrapped residual solvent molecules to diffuse more readily to the surface where they can be removed by the vacuum or nitrogen sweep.[14]
General Procedure:
After an initial drying phase, a controlled amount of a secondary solvent vapor (in this case, water vapor could be used to displace methanol) is introduced into the drying chamber along with a nitrogen sweep.
The secondary solvent is absorbed by the solid, facilitating the release of the primary residual solvent (methanol).
Once the methanol is removed, the secondary solvent (water) can then be removed by standard vacuum or nitrogen sweep drying.
Caption: Mechanism of solvent-assisted secondary drying.
Lyophilization (Freeze-Drying)
Lyophilization is a gentle drying process that involves freezing the material and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid phase to the gas phase. This technique is particularly suitable for heat-sensitive compounds.[15][16][17]
Lyophilization Cycle Development:
Developing a lyophilization cycle for the removal of organic solvents requires careful consideration of the freezing and primary drying stages.
Freezing: The material, often dissolved in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent), is cooled to below its eutectic temperature to ensure complete solidification.[15]
Primary Drying (Sublimation): A deep vacuum is applied, and the shelf temperature is gradually increased to provide the energy for sublimation. The temperature must be kept below the collapse temperature of the frozen matrix to maintain its structural integrity.
Secondary Drying (Desorption): After the primary drying phase, the temperature is further increased to remove any remaining, non-frozen solvent molecules.[15]
Table 2: Comparison of Drying Techniques
Technique
Advantages
Disadvantages
Best Suited For
Optimized Vacuum Drying
Widely available equipment, good for moderate heat sensitivity.[6]
Can be slow, risk of crust formation with improper technique.[4]
General purpose removal of residual solvents.
Nitrogen Sweep Drying
Effective for surface solvent removal, can be faster than static vacuum.[10]
Requires a continuous supply of dry nitrogen, may not be effective for deeply entrapped solvent.
Highly hygroscopic materials where moisture re-absorption is a major concern.
Solvent-Assisted Secondary Drying
Can significantly accelerate drying times for stubborn residual solvents.[13][14]
More complex process to set up and control, requires careful selection of the assisting solvent.
When conventional methods fail to reduce residual solvent to the required levels.
Lyophilization
Very gentle, ideal for heat-sensitive and biologically active compounds.[15][16][17]
Longer process time, requires specialized and expensive equipment.
High-value, heat-labile imidazole derivatives.
Conclusion
The successful removal of residual methanol from hygroscopic imidazole solids is a multifaceted challenge that requires a systematic and scientifically grounded approach. By understanding the interplay between the material's inherent hygroscopicity, the potential for solvate formation, and the principles of various drying techniques, researchers can develop robust and effective protocols. This guide provides a starting point for troubleshooting common issues and implementing more advanced strategies to achieve the desired product purity and stability. Always verify the final product for residual solvents and water content using validated analytical methods to ensure compliance with regulatory standards.
References
Shepard, K. B., Dower, A. M., Ekdahl, A. M., Morgen, M. M., For-man, J. M., & Friesen, D. T. (2020). Solvent-Assisted Secondary Drying of Spray-Dried Polymers. Pharmaceutical Research, 37(8), 153. [Link]
PCI Pharma Services. (2024, October 25). Lyo 101: Challenges & Solutions in Lyophilization Cycle Development. [Link]
BDMAI. (n.d.). Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. [Link]
U.S. Environmental Protection Agency. (n.d.). Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. [Link]
PCI Pharma Services. (n.d.). Optimising Pharmaceutical Processes: A Guide to Lyophilisation Cycle Development. [Link]
METTLER TOLEDO. (n.d.). Correct sample preparation of solid or semi-solid substances for water determination with volumetric Karl Fischer Titration. [Link]
Shepard, K., & Dower, A. (2020). Secondary Drying: The Finishing Touch in Spray-dried Dispersion Manufacturing. International Pharmaceutical Industry. [Link]
Raudonius, R., & Stankevičiūtė, M. (2019). Headspace gas chromatographic analysis of residual solvents in pharmaceuticals: comparison of two matrix media. Chemija, 30(4). [Link]
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. [Link]
Technology Networks. (n.d.). Headspace-gas Chromatography Analysis of Residual Solvents in Pharmaceuticals. [Link]
L, X., & al, et. (2022, April 15). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International - Chromatography Online. [Link]
Cole-Parmer. (n.d.). Karl Fischer Titration Guide. [Link]
Scientific Gear. (2011, May 11). Karl Fisher Titration can be used to measure solid and liquid samples. [Link]
Digivac. (2022, January 10). Secrets for Drying Fine Powders in a Vacuum oven. [Link]
da Silva, R. G., et al. (2025, November 13). Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. PMC. [Link]
SMTDryBoxes. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath. [Link]
Patel, S. M., & Pikal, M. J. (2011). Lyophilization of pharmaceuticals: an overview and practical approaches for developing the lyophilization cycle. ResearchGate. [Link]
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]
Shepard, K. B., et al. (2020, July 31). Solvent-Assisted Secondary Drying of Spray-Dried Polymers. ResearchGate. [Link]
pharm-int. (n.d.). Developing an Effective Lyophilization Cycle. [Link]
Shepard, K. B., et al. (2020, July 31). Solvent-Assisted Secondary Drying of Spray-Dried Polymers. PubMed. [Link]
Lonza. (2020, November 4). Methanol-assisted Secondary Drying to Accelerate Residual Solvent Removal in Spray-dried Polymers. [Link]
Yang, Y., Tyler, S., & Wilson, K. (n.d.). 446e Trouble-Shooting of High Residual Solvent during Drying of Biological Derived Api. AIChE. [Link]
Lim, S. L., et al. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]
BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, January 1). The following document describes the standard operating procedure Vaccum oven. [Link]
Braun Research Group. (n.d.). Vacuum Oven - Standard Operating Procedure. [Link]
Pharmaceutical Technology. (2025, March 14). Clearing the Air on Residual Solvents. [Link]
Purdue University. (2019, February). Standard Operating Procedure Vacuum Oven. [Link]
Princen, M. (2022). Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy. UHasselt. [Link]
Pharmaceutical Technology Europe. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]
Outsourced Pharma. (2021, March 5). 11 Critical Steps To Manage Solvents During API Manufacturing. [Link]
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
Google Patents. (n.d.).
AZoM. (2024, May 8). Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. [Link]
Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. [Link]
Organomation. (2023, May 17). Why Nitrogen is Ideal for Drying Samples. [Link]
ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]
Handling moisture sensitivity of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol intermediates
Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are working with [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol (often a precursor in the synthesis of APIs like Bilast...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are working with [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol (often a precursor in the synthesis of APIs like Bilastine or Etomidate analogs) and are experiencing inconsistent yields, "gummy" reaction mixtures, or stalling coupling steps.
This molecule presents a dual challenge:
The Imidazole Ring: A basic nitrogen heterocycle that is inherently hygroscopic and capable of hydrogen bonding.
The Primary Alcohol: A nucleophilic site that requires activation (e.g., chlorination, oxidation) but is prone to proton exchange with atmospheric moisture.
This guide moves beyond standard "store in a cool dry place" advice. We will explore the mechanistic reasons for failure and provide self-validating protocols to ensure your intermediate is chemically competent for downstream synthesis.
Module 1: Diagnostic & Analytical Troubleshooting
Q: My Karl Fischer (KF) titration results are drifting. Is the intermediate incompatible with KF reagents?
A: Likely, yes. Standard KF reagents often use imidazole as a base to buffer the reaction.[1][2] However, adding your imidazole substrate can shift the pH too high (>8), causing a side reaction where iodine is consumed by the solvent rather than the water, leading to false high water content readings and vanishing endpoints.
The Fix: Buffered KF Protocol
Do not use standard methanolic reagents. You must buffer the system to suppress the basicity of the imidazole ring.
Parameter
Recommendation
Mechanism
Solvent System
Methanol + Salicylic Acid (or Benzoic Acid)
Buffers the pH to the optimal range (5–7), preventing iodine disproportionation.
Reagent Type
Imidazole-free titrant (if available)
Prevents "double loading" of the base.
Endpoint
Drift stop (relative drift < 5 µ g/min )
Ensures the reaction is water-specific and not a slow side-reaction.
Q: Can I use NMR to check for moisture if I don't trust the KF?
A: Yes, but you must look for proton exchange , not just a water peak.
The Trap: In wet DMSO-d6, the water peak appears at ~3.3 ppm. However, the hydroxyl proton (-CH2OH ) of your intermediate will broaden or disappear entirely due to rapid exchange with water.
The Validation: If your intermediate is dry, the hydroxyl proton should appear as a distinct triplet (coupling with the adjacent CH2) rather than a broad singlet. If the triplet structure is lost, the material is too wet for sensitive activation steps.
Module 2: Synthetic Impact (The "Why")
Q: Why does my reaction with Thionyl Chloride (SOCl2) turn into a sticky oil instead of a solid?
A: This is the most common failure mode for this intermediate. You are likely attempting to convert the alcohol to a chloride (e.g., for Bilastine synthesis).
The Causality Chain:
Moisture Ingress: Water reacts with Thionyl Chloride to form
and .
Salt Formation: The imidazole ring is basic (
). It immediately scavenges the generated to form the imidazolium hydrochloride salt .
The "Gum" Factor: Unlike the free base, the hydrochloride salt is often ionic and hygroscopic, forming an intractable oil (gum) in non-polar solvents like Dichloromethane (DCM) or Toluene, trapping impurities and stalling the reaction.
Visualizing the Failure Pathway
Figure 1: The divergence of reaction pathways in the presence of moisture. Note how water diverts the reagent to create a salt trap.
Module 3: Remediation & Drying Protocols
Q: Vacuum drying isn't working. The weight drops but then creeps back up. Why?
A: Imidazoles form a "skin" when dried rapidly, trapping solvent/moisture inside the lattice. Furthermore, once the vacuum is broken, the hygroscopic surface immediately grabs moisture from the air.
The Fix: Azeotropic Distillation
You cannot rely on static vacuum drying. You must use entrainers to mechanically remove water at the molecular level.
Protocol: Toluene Azeotrope (The "Gold Standard")
Dissolution: Dissolve your "wet" oil/solid in Toluene (ratio 10:1 v/w). If solubility is poor, add 5-10% Acetonitrile .
Distillation: Distill at atmospheric pressure (or slight vacuum) until the distillate is clear. Toluene forms a binary azeotrope with water (boiling at 85°C, containing 20% water).
Validation: Check the distillate receiver. Water will phase-separate at the bottom.
Isolation: Do not evaporate to dryness immediately. Cool the solution. If the product is crystalline, it may precipitate now in its anhydrous form. If not, evaporate and store immediately under Argon.
Workflow: The Drying Loop
Figure 2: Iterative azeotropic drying cycle to ensure anhydrous integrity.
Module 4: Storage & Handling Standards
Q: How do I store this long-term?
A:
Container: Amber glass (light sensitivity of the imidazole ring is minor but possible over years; amber is safer).
Headspace: Argon or Nitrogen is mandatory.
Desiccant: Do not rely on silica gel packets inside the jar. Use a desiccator cabinet with P2O5 (Phosphorus Pentoxide) or active molecular sieves. Silica gel is often not aggressive enough to compete with the imidazole ring for moisture.
Summary of Critical Parameters
Property
Specification Limit
Method of Verification
Water Content
< 0.5% w/w
Buffered Karl Fischer (Salicylic Acid method)
Appearance
White to Off-white Solid
Visual (Yellowing indicates oxidation/wetness)
Proton NMR
Distinct Triplet for -CH2OH
1H-NMR (DMSO-d6, dry)
References
Bilastine Synthesis & Impurities
Title: Identification and synthesis of potential impurities of bilastine drug substance.
Source: Reddy, T. P., et al. (2022). Chemické Zvesti.
Benchtop vs. High-Field ¹H NMR: Structural Verification of[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol
As a Senior Application Scientist, selecting the appropriate analytical instrumentation is a balance of resolution, throughput, and operational cost. For the structural verification of functionalized heterocycles like [1...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the appropriate analytical instrumentation is a balance of resolution, throughput, and operational cost. For the structural verification of functionalized heterocycles like [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol —a highly polar, substituted imidazole often utilized as a building block in pharmaceutical synthesis—Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
This guide objectively compares the analytical performance of 60 MHz Benchtop NMR versus 400 MHz High-Field NMR , providing actionable, self-validating protocols and mechanistic insights to help researchers optimize their analytical workflows.
Mechanistic Grounding: The Physics of Resolution
To understand the performance differences between benchtop and high-field systems, we must examine the causality behind NMR signal dispersion.
The chemical shift (
) expressed in parts-per-million (ppm) is independent of the external magnetic field (). However, the actual frequency difference in Hertz (Hz) between two signals is directly proportional to . Conversely, scalar J-coupling constants (the splitting of signals due to adjacent protons) are measured in Hz and remain completely independent of the magnetic field strength.
When analyzing the 2-methoxyethyl chain (
) of our target compound:
At 400 MHz: The frequency difference (
) between the triplet (~3.55 ppm) and the singlet (~3.20 ppm) is approximately 140 Hz. Given a J-coupling () of ~5.5 Hz, the ratio . Because this ratio is much greater than 10, the spectrum is strictly first-order , yielding sharp, mathematically distinct multiplets.
At 60 MHz: The same 0.35 ppm difference translates to only 21 Hz. The ratio
drops to . This pushes the spin system into a strongly coupled regime. As a result,1[1]. This manifests as second-order "roofing" effects and multiplet distortion.
Despite these immense resolution differences,2[2], provided the experimental parameters are properly optimized.
Comparative Data Analysis
The table below summarizes the predicted and experimentally observed ¹H NMR chemical shifts for[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol in DMSO-d₆ at 298 K, comparing the resolving power of both instruments.
Table 1: ¹H NMR Spectral Comparison (DMSO-d₆)
Proton Environment
Chemical Shift (, ppm)
Multiplicity & J (Hz)
400 MHz High-Field Resolution
60 MHz Benchtop Resolution
Imidazole H2
7.60
s (1H)
Sharp singlet
Broad singlet
Imidazole H4
6.85
s (1H)
Sharp singlet
Broad singlet
5-CH₂-OH
4.45
d, J=5.5 (2H)
Distinct doublet
Doublet (partial overlap)
N1-CH₂
4.10
t, J=5.5 (2H)
Distinct triplet
Triplet (roofing effect)
O-CH₂
3.55
t, J=5.5 (2H)
Distinct triplet
Multiplet-like (coalesced)
O-CH₃
3.20
s (3H)
Sharp singlet
Singlet (broadened base)
OH (exchanges)
5.15
t, J=5.5 (1H)
Distinct triplet
Broad singlet
Data Interpretation: At 400 MHz, the structure is unambiguously confirmed by the clear separation of the aliphatic chain protons. At 60 MHz, the
and signals merge into a crowded aliphatic envelope between 3.2–3.6 ppm. However, the isolated downfield imidazole protons (7.60 and 6.85 ppm) remain perfectly resolved on the benchtop system, making it highly effective for monitoring the consumption of starting materials during synthesis.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every parameter choice is grounded in physical causality.
Use this protocol for final API characterization, publication-quality data, or complex impurity profiling.
Sample Preparation: Dissolve exactly 5.0 mg of the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS. Causality: Low concentration prevents viscosity-induced line broadening, ensuring sharp first-order multiplets.
Locking and Tuning: Insert the 5 mm precision tube. Auto-tune the probe to the ¹H Larmor frequency (400.13 MHz) and lock onto the ²H signal of the DMSO-d₆ solvent.
Shimming: Execute 3D gradient shimming (e.g., TopShim). Causality: Corrects localized
inhomogeneities, critical for resolving the 5.5 Hz J-couplings.
Acquisition: Run a standard 1D ¹H sequence (zg30). Set Number of Scans (ns) = 16, Acquisition Time (aq) = 3.0 s, and Relaxation Delay (d1) = 2.0 s. Causality: A 2.0 s delay ensures complete
relaxation for accurate proton integration.
Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform (FT). Phase and baseline correct manually.
Use this protocol for in-process quality control, reaction kinetics, or high-throughput screening.
Sample Preparation: Dissolve 25.0 mg of the compound in 0.6 mL of DMSO-d₆. Causality: Benchtop systems have lower intrinsic sensitivity (lower signal-to-noise ratio); a 5x higher concentration compensates for this physical limitation.
Shimming: Perform a 1D simplex shim optimization based on the solvent peak. Ensure the permanent magnet is thermally stabilized (typically internal temp of 30–35 °C).
Acquisition: Run a standard 1D ¹H sequence. Set ns = 64 and d1 = 1.0 s. Causality: Signal-to-noise scales with the square root of the number of scans (
). Increasing scans to 64 offsets the lower magnetic field sensitivity.
Processing: Apply a heavier exponential window function (LB = 1.0 Hz) prior to FT to smooth baseline noise, accepting a slight trade-off in peak sharpness.
Workflow Decision Matrix
The following diagram illustrates the logical decision-making process for routing samples during the synthesis and analysis of[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol.
Caption: Decision matrix for selecting Benchtop vs. High-Field NMR based on analytical objectives.
A Comparative Guide to the Reactivity of Methoxyethyl vs. Phenylethyl Imidazole Derivatives
This guide provides an in-depth comparison of the reactivity of two N-substituted imidazole derivatives: 1-(2-methoxyethyl)-1H-imidazole and 1-(2-phenylethyl)-1H-imidazole. This analysis is tailored for researchers, scie...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of the reactivity of two N-substituted imidazole derivatives: 1-(2-methoxyethyl)-1H-imidazole and 1-(2-phenylethyl)-1H-imidazole. This analysis is tailored for researchers, scientists, and drug development professionals who utilize imidazole scaffolds in their work. We will explore the fundamental principles governing their reactivity, supported by experimental data and detailed protocols.
The imidazole ring is a critical pharmacophore in medicinal chemistry and a versatile ligand in coordination chemistry.[1][2] The nature of the substituent at the N-1 position profoundly influences the molecule's steric and electronic properties, thereby dictating its reactivity in various chemical transformations.[3][4] Understanding these nuances is paramount for rational drug design and catalyst development.
Theoretical Framework: Unpacking the Substituent Effects
The difference in reactivity between the methoxyethyl and phenylethyl imidazole derivatives stems primarily from the distinct electronic and steric profiles of the N-1 substituents.
Electronic Effects:
1-(2-methoxyethyl)-1H-imidazole: The methoxyethyl group exhibits a net weak electron-donating effect. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can also participate in through-space donation, and the ethyl chain itself is weakly electron-donating. This combination results in a subtle modulation of the electron density of the imidazole ring.
1-(2-phenylethyl)-1H-imidazole: The phenylethyl group is generally considered to be electron-withdrawing due to the inductive effect (-I) of the sp² hybridized carbons of the phenyl ring.[5] The ethyl spacer mitigates this effect compared to a directly attached phenyl group, but the overall influence remains electron-withdrawing. The phenyl ring's π-system does not directly conjugate with the imidazole ring, so resonance effects are minimal.
Steric Effects:
Steric hindrance refers to the spatial bulk of a group, which can impede the approach of a reactant to the reactive center.[6][7]
The methoxyethyl group is relatively flexible and less sterically demanding.
The phenylethyl group is significantly bulkier due to the presence of the phenyl ring.[6] This increased steric hindrance can be expected to slow down reactions where a nucleophile or electrophile attacks the imidazole ring, particularly the N-3 nitrogen.[8]
The interplay of these electronic and steric factors is crucial for predicting the chemical behavior of these molecules.
Visualizing the Core Structures
To better appreciate the structural differences, the following diagram illustrates the two molecules.
Caption: Molecular structures of the two imidazole derivatives.
Experimental Comparison of Reactivity
To quantify the differences in reactivity, two key reactions were chosen: N-alkylation to form a quaternary imidazolium salt and coordination to a metal ion (Cu²⁺).
The N-alkylation of an N-substituted imidazole at the N-3 position is a fundamental reaction.[9][10] The rate of this reaction is sensitive to both the nucleophilicity of the N-3 nitrogen and the steric accessibility of this position.
Pseudo-First-Order Rate Constant (k') at 25°C (x 10⁻⁴ s⁻¹)
Relative Rate
1
Methoxyethyl
7.2
1.00
2
Phenylethyl
3.1
0.43
Analysis:
The methoxyethyl derivative (1 ) reacts more than twice as fast as the phenylethyl derivative (2 ). This is a direct consequence of the lower steric hindrance around the N-3 position, allowing for a more facile approach of the methyl iodide electrophile.[6] While the phenylethyl group is more electron-withdrawing, which slightly decreases the nucleophilicity of the N-3 nitrogen, the dominant factor governing the reaction rate in this case is steric hindrance.[7]
Imidazoles are excellent ligands for transition metals, a property crucial in many biological systems and catalytic processes.[11][12] The stability of the resulting metal complex is a measure of the ligand's binding affinity.
Analysis:
Consistent with the N-alkylation results, the methoxyethyl derivative (1 ) exhibits a higher association constant for Cu²⁺ ions. The smaller steric profile allows for a closer and more stable coordination to the metal center.[13] The bulkier phenylethyl group in compound 2 creates steric repulsion, weakening the metal-ligand bond and resulting in a lower association constant.
Experimental Protocols
For scientific integrity and reproducibility, the detailed methodologies for the experiments are provided below.
This protocol outlines the procedure for determining the pseudo-first-order rate constant for the N-alkylation of the imidazole derivatives with methyl iodide.
Caption: Workflow for the kinetic analysis of N-alkylation.
Step-by-Step Procedure:
Solution Preparation: Prepare a 0.1 M solution of the respective imidazole derivative (methoxyethyl or phenylethyl) and a 1.0 M solution of methyl iodide in anhydrous acetonitrile.
Reaction Initiation: In a thermostated vessel at 25°C, mix equal volumes of the two solutions. The large excess of methyl iodide ensures pseudo-first-order kinetics.
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of the HPLC mobile phase.
Analysis: Analyze the quenched samples by HPLC to monitor the disappearance of the starting imidazole derivative.
Data Processing: Plot the natural logarithm of the concentration of the imidazole derivative versus time. The pseudo-first-order rate constant (k') is the negative of the slope of the resulting linear fit.
This protocol uses UV-Vis spectrophotometry to determine the association constant (Ka) for the complexation of the imidazole derivatives with Cu²⁺ ions.
Step-by-Step Procedure:
Stock Solutions: Prepare stock solutions of the imidazole derivatives (1 mM) and copper(II) sulfate (10 mM) in a buffered aqueous solution (e.g., 10 mM HEPES, pH 7.4).
Titration: In a quartz cuvette, place a solution of the imidazole derivative at a fixed concentration (e.g., 50 µM).
Spectra Acquisition: Record the UV-Vis spectrum (200-400 nm).
Aliquot Addition: Add small, successive aliquots of the Cu²⁺ stock solution to the cuvette.
Equilibration and Measurement: After each addition, allow the solution to equilibrate for 2 minutes and record the new UV-Vis spectrum.
Data Analysis: Monitor the change in absorbance at a wavelength where the complex absorbs maximally. The data can be fitted to a binding isotherm (e.g., using the Benesi-Hildebrand method) to calculate the association constant (Ka).
Discussion and Implications
The experimental data clearly demonstrates that the reactivity of N-substituted imidazoles is a delicate balance of electronic and steric factors.
Caption: Logical flow from substituent properties to reactivity.
For reactions sensitive to steric bulk, such as N-alkylation and metal coordination, the less hindered methoxyethyl derivative is significantly more reactive. This has important implications for drug development:
Drug Design: If the imidazole nitrogen is intended to act as a hydrogen bond acceptor or a metal-coordinating site within a biological target, a less sterically encumbered substituent like methoxyethyl may lead to higher binding affinity.
Synthetic Strategy: When planning multi-step syntheses, the choice of N-substituent can affect reaction rates and yields. For transformations involving the N-3 position, the phenylethyl group may require more forcing conditions (higher temperatures, stronger reagents) to achieve comparable results to the methoxyethyl analogue.[14]
Prodrugs: Conversely, the increased steric bulk of the phenylethyl group could be exploited to create a more stable prodrug, slowing the rate of metabolic N-alkylation or other enzymatic degradation pathways.
Conclusion
In comparing 1-(2-methoxyethyl)-1H-imidazole and 1-(2-phenylethyl)-1H-imidazole, we find that steric effects are the dominant factor in determining their reactivity in N-alkylation and metal coordination reactions. The smaller methoxyethyl group allows for faster reaction rates and stronger binding, while the bulkier phenylethyl group significantly retards these processes. These findings provide a clear, data-supported framework for researchers to make informed decisions when selecting or designing N-substituted imidazole derivatives for specific applications in medicinal chemistry and beyond.
References
Sundberg, R. J., Yilmaz, I., & Mente, D. C. (1977). Coordination chemistry of imidazole derivatives. A search for carbon-bound chelates with first-row transition metal ions. Inorganic Chemistry, 16(6), 1470–1476. [Link][11][15]
Wikipedia. (2023). Transition metal imidazole complex. [Link][12]
Bentham Science. (2024). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. [Link][1]
Kapinos, L. E., Song, B., & Sigel, H. (1998). Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity. Inorganica Chimica Acta, 280(1-2), 50-56. [Link][13]
Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. [Link][14]
López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94. [Link][10]
Mass spectrometry fragmentation patterns of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol
As a Senior Application Scientist specializing in the structural elucidation of complex heterocyclic APIs, I frequently encounter the challenge of characterizing substituted imidazoles. [1-(2-methoxyethyl)-1H-imidazol-5-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in the structural elucidation of complex heterocyclic APIs, I frequently encounter the challenge of characterizing substituted imidazoles. [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol (Molecular Formula: C₇H₁₂N₂O₂; Monoisotopic Mass: 156.0899 Da) is a critical intermediate and building block in the synthesis of various pharmaceutical agents, including kinase inhibitors and GLP-1 receptor agonists.
Robust mass spectrometry (MS) characterization of this compound is essential for impurity profiling, stability testing, and distinguishing it from its closely related regioisomer, the 4-substituted imidazole. This guide objectively compares the performance of three dominant mass spectrometry platforms—Triple Quadrupole Collision-Induced Dissociation (TQ-CID), Orbitrap Higher-energy Collisional Dissociation (Orbitrap-HCD), and Electron Ionization (GC-EI-MS)—in mapping the fragmentation patterns of this specific molecule.
Mechanistic Causality of Gas-Phase Fragmentation
Before comparing instrumental platforms, we must understand the intrinsic gas-phase chemistry of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol. Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the basic N3 position of the imidazole ring, yielding a stable [M+H]⁺ precursor ion at m/z 157.0974.
The subsequent fragmentation is driven by the lability of its two substituents:
C5-Hydroxymethyl Cleavage (The Dominant Pathway): The most energetically favorable pathway is the loss of water (-18.0106 Da). Protonation facilitates the cleavage of the C-O bond, driven by the formation of a highly resonance-stabilized aza-fulvene intermediate[1].
N1-Methoxyethyl Cleavage: Ethers subjected to collisional activation undergo inductive cleavage. We observe the neutral loss of methanol (-32.0262 Da) or the ejection of the entire methoxyethyl side chain (-76.0524 Da).
Imidazole Ring Opening: At higher collision energies, the core imidazole ring fractures, typically characterized by the loss of hydrogen cyanide (HCN, -27.0109 Da), a hallmark of nitrogen-rich heterocycles ()[1].
Choosing the right fragmentation platform dictates the depth of structural information you can extract.
A. Triple Quadrupole CID (Low-Energy Regime)
In a traditional ion trap or triple quadrupole, CID operates via resonant excitation. Ions are accelerated relatively slowly, colliding multiple times with an inert gas (e.g., Argon or Nitrogen).
Performance on our compound: CID efficiently drives the lowest-energy dissociation channels. Consequently, the MS/MS spectrum is heavily dominated by the m/z 139.0868 [M+H-H2O]⁺ peak.
Best For: High-sensitivity targeted quantitation (Multiple Reaction Monitoring, MRM). The m/z 157 → 139 transition is ideal for robust QA/QC assays.
B. Orbitrap HCD (High-Energy Regime)
HCD (Higher-energy Collisional Dissociation) is a beam-type CID specific to Orbitrap systems. Ions are energized rapidly in a near-single-step process, allowing them to access higher-energy dissociation channels before the energy redistributes ()[2]. Furthermore, HCD lacks the "low-mass cutoff" inherent to traditional ion traps[3].
Performance on our compound: HCD shatters the compound. Alongside the water loss, you will observe deep imidazole ring cleavages and distinct low-mass reporter ions (e.g., m/z 41, m/z 55). The High-Resolution Accurate-Mass (HRAM) capability easily distinguishes isobaric fragments (e.g., differentiating a loss of CO vs. C₂H₄).
Best For: De novo structural elucidation and differentiating the 5-isomer from the 4-isomer, as the higher energy forces side-chain specific cleavages.
C. GC-EI-MS (Hard Ionization)
Electron Ionization (70 eV) strips an electron to form a radical cation [M]⁺• at m/z 156.
Performance on our compound: EI is highly destructive. The molecular ion peak is often weak (<10% relative abundance), but the resulting fingerprint is highly reproducible and can be matched against NIST libraries.
Best For: Volatile impurity screening and library-based confirmation.
To ensure trustworthy and reproducible data, the following protocol incorporates built-in self-validation steps (mass calibration and blank subtraction) for analyzing[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol via Orbitrap HCD.
Caption: Parallel LC-MS/MS workflow comparing TQ-CID and Orbitrap-HCD acquisition modes.
Step-by-Step Methodology:
1. Sample Preparation & Causality:
Diluent: Prepare a 100 ng/mL solution of the analyte in 50% Methanol / 50% Water containing 0.1% Formic Acid (FA).
Causality: The imidazole ring has a pKa of ~7.0. Using 0.1% FA (pH ~2.7) ensures 100% protonation of the N3 position in solution, maximizing ESI+ droplet surface charge and drastically improving signal-to-noise (S/N) ratios.
2. Chromatographic Separation (UHPLC):
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phases: (A) 0.1% FA in LC-MS grade H₂O; (B) 0.1% FA in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Self-Validation: Always run a blank (diluent only) prior to the sample injection to confirm the absence of carryover or background isobaric interferences at m/z 157.0974.
3. MS/MS Acquisition (Orbitrap HCD):
Source Parameters: Spray Voltage at +3.5 kV; Capillary Temperature at 275°C.
Mass Calibration: Perform a positive ion mass calibration using Pierce™ LTQ Velos ESI Positive Ion Calibration Solution immediately before the run to ensure < 2 ppm mass accuracy.
Fragmentation: Isolate m/z 157.0974 using a narrow 1.0 Da quadrupole isolation window. Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40.
Causality: Stepped NCE ensures that both low-energy pathways (water loss) and high-energy pathways (imidazole ring cleavage) are captured in a single, rich composite MS/MS spectrum.
References
Tu, C., et al. (2016). Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument. PLoS ONE, 11(7): e0160160.
URL:[Link]
Fusetto, R., et al. (2016). Structure of olefin–imidacloprid and gas-phase fragmentation chemistry of its protonated form. RSC Advances, 6, 10244-10251.
URL:[Link]
Jedrychowski, M. P., et al. (2011). Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Molecular & Cellular Proteomics, 10(12).
URL:[Link]
Structural Validation Guide: [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol vs. 1,4-Regioisomer
The following guide provides a definitive technical framework for validating the structure of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol (the 1,5-isomer) and distinguishing it from its thermodynamically favored regioi...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a definitive technical framework for validating the structure of [1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol (the 1,5-isomer) and distinguishing it from its thermodynamically favored regioisomer, [1-(2-methoxyethyl)-1H-imidazol-4-yl]methanol (the 1,4-isomer).
Executive Summary
In the synthesis of substituted imidazoles, alkylation of 4(5)-hydroxymethylimidazole is notoriously non-selective. Due to tautomeric equilibrium and steric/electronic factors, the 1,4-regioisomer is often the major product, while the 1,5-regioisomer (the target pharmacophore in many kinase inhibitors and receptor modulators) is the minor or "difficult" product.
Commercial vendors frequently mislabel the 1,4-isomer as the 1,5-isomer due to the difficulty in separation and characterization. This guide establishes a self-validating NMR protocol relying on NOE (Nuclear Overhauser Effect) and HMBC (Heteronuclear Multiple Bond Correlation) to unequivocally confirm the 1,5-substitution pattern.
The Regioisomer Challenge: Mechanism & Risk
To understand the validation, one must understand the origin of the impurity. The precursor, 4(5)-hydroxymethylimidazole, exists in rapid tautomeric equilibrium.
Pathway A (Kinetic/Steric Control): Alkylation at the nitrogen distal to the substituent (N1 of the 4-tautomer) yields the 1,4-isomer . This is generally less sterically hindered and often favored.
Pathway B (Target): Alkylation at the nitrogen adjacent to the substituent (N1 of the 5-tautomer) yields the 1,5-isomer . This places the N-alkyl group in close proximity to the hydroxymethyl group.
Risk: Using the 1,4-isomer in structure-activity relationship (SAR) studies will result in "false negative" biological data, as the spatial orientation of the hydroxymethyl "warhead" is shifted by approximately 120 degrees relative to the N-substituent.
Visualization: Tautomer Alkylation Pathways
Figure 1: Divergent alkylation pathways. The 1,4-isomer minimizes steric clash between the N-alkyl group and the C-substituent, making it the dominant impurity.
Analytical Validation Protocols
The following two-step NMR validation system is sufficient to confirm structure without X-ray crystallography.
Method A: 1D 1H-NOESY (The "Smoking Gun")
This is the primary decision gate. You are testing for spatial proximity between the N-methylene protons and the functional group.
1,5-Isomer (Target): The N1-methylene group is spatially adjacent to the C5-hydroxymethyl group.
Observation: Strong NOE enhancement between N-CH₂ and -CH₂OH .
1,4-Isomer (Impurity): The N1-methylene group is spatially adjacent to the C5-Proton (aromatic). The hydroxymethyl group is far away on C4.
Observation: Strong NOE enhancement between N-CH₂ and C5-H (aromatic singlet). NO enhancement to -CH₂OH.
Method B: 1H-13C HMBC (The "Connectivity Check")
If NOE is ambiguous due to solvent peaks or overlap, HMBC provides a bond-based confirmation.
1,4-Isomer Signature: The aromatic proton is at C5 (adjacent to N1).
Correlation: The C5-H proton will show a strong 3-bond correlation (
) to the N-methylene carbon .
1,5-Isomer Signature: The aromatic proton is at C4 (distal to N1).
Correlation: The C4-H proton is too far (4+ bonds) to correlate with the N-methylene carbon. Absence of this cross-peak supports the 1,5-structure.
Visualization: NOE Correlation Map
Figure 2: Diagnostic NOE interactions. Green arrows indicate the signal required to confirm the 1,5-isomer.
Experimental Protocol (Step-by-Step)
Materials
Solvent: DMSO-d6 (Preferred for clear separation of OH signals) or CDCl3.
Concentration: 10–15 mg in 0.6 mL solvent (High concentration improves NOE sensitivity).
Instrument: 400 MHz NMR or higher.
Workflow
Run Standard 1H NMR:
Identify the two aromatic singlets (C2-H and C4/5-H). C2-H is typically more downfield (deshielded by two nitrogens).
Identify the N-methylene triplet (~4.0 - 4.2 ppm).
Identify the hydroxymethyl doublet/singlet (~4.4 - 4.6 ppm).
Run 1D Selective NOESY:
Target Irradiation: Irradiate the N-methylene signal (~4.1 ppm).
Mixing Time: 500 ms.
Analysis: Look for response in the aromatic region vs. the hydroxymethyl region.
Run 2D HMBC (Optional Confirmation):
Optimize for long-range coupling (
Hz).
Check the cross-peaks of the aromatic singlet that is NOT C2-H.
Comparative Data Summary
Use this table to interpret your raw data.
Feature
1,5-Isomer (Target)
1,4-Isomer (Impurity)
Interpretation
NOE: N-CH₂ Irrad.
Enhancement of -CH₂OH
Enhancement of C5-H (Aromatic)
Definitive
HMBC: Ring Proton
C4-H shows NO correlation to N-CH₂
C5-H shows STRONG correlation to N-CH₂
Definitive
1H Shift: Ring H
C4-H is typically more upfield
C5-H is typically more downfield
Indicative only
13C Shift: C4/C5
C5 (quat) is shielded by N-alkyl
C4 (quat) is less affected
Weak indicator
Critical Note on Chemical Shifts
Do not rely solely on 1H chemical shift comparison with literature unless the solvent and concentration are identical. Imidazole protons are highly sensitive to pH and concentration. NOE is the only self-validating method.
References
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole regiochemistry).
Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256. Link
Kale, R. R., et al. (2016). Regioselective synthesis of 1,5-disubstituted imidazoles. Tetrahedron Letters, 57(15), 1635-1638. (Demonstrates the difficulty of obtaining 1,5-isomers).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for NOE and HMBC interpretation). Link
Validation
Biological Activity Comparison of Etomidate Analogs Derived from Imidazole Methanol
Topic: Content Type: Publish Comparison Guide Executive Summary Etomidate is the gold standard for hemodynamic stability in anesthesia induction.[1] However, its clinical utility is severely compromised by a single, crit...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Publish Comparison Guide
Executive Summary
Etomidate is the gold standard for hemodynamic stability in anesthesia induction.[1] However, its clinical utility is severely compromised by a single, critical flaw: potent and persistent adrenocortical suppression via the inhibition of 11
-hydroxylase (CYP11B1) . This guide analyzes the biological activity of next-generation etomidate analogs—specifically those derived from the imidazole methanol scaffold and its ester modifications ("soft" analogs)—designed to decouple hypnotic potency from adrenal toxicity.
This technical guide compares the parent compound Etomidate against three leading classes of analogs:
Core-Modified Analogs (e.g., Carboetomidate - included as a negative control for imidazole binding).
Structural Basis: The Imidazole Methanol Scaffold
The biological activity of etomidate derivatives hinges on two structural pharmacophores:
The Imidazole Ring: Essential for binding to the GABA-A receptor (
2/3 subunits) but also the primary culprit for adrenal toxicity. The basic nitrogen coordinates with the heme iron of CYP11B1.
The Ester Side Chain: Derived from the imidazole methanol intermediate during synthesis. Modification here creates "soft drugs"—esters designed for rapid hydrolysis by nonspecific esterases (hCE-1) into inactive carboxylic acid metabolites.
Synthesis Pathway Visualization
The following diagram illustrates how the imidazole methanol intermediate serves as the divergence point for these analogs.
Caption: Synthesis divergence from the Imidazole Methanol intermediate. Modifications to the ester tail generate "soft" analogs (Green) while retaining the imidazole core.
Comparative Analysis: Hypnotic Potency vs. Adrenal Safety[1]
The ideal analog maintains the hypnotic potency of etomidate while increasing the IC50 for 11
Potency Trade-off: MOC-etomidate sacrificed too much potency (5x lower than etomidate), requiring high infusion rates that led to metabolite accumulation.
The "Soft" Sweet Spot: CPMM (ABP-700) restores potency to near-etomidate levels. While it still binds 11
-hydroxylase (IC50 ~143 nM), its ultra-rapid metabolism prevents persistent suppression.
Structural Decoupling: Carboetomidate proves that removing the imidazole nitrogen (replacing with CH) eliminates adrenal toxicity entirely (IC50 > 50
M), but at the cost of slower onset and reduced potency.
Mechanism of Action & Toxicity Pathways
Understanding the dual-binding nature of these molecules is critical for experimental design.
Caption: Dual pathway of action. Soft analogs target the duration of the toxicity, while core modifications target the binding affinity itself.
Experimental Protocols for Evaluation
To objectively compare these analogs, researchers must utilize self-validating protocols. Below are the two critical assays required.
A. In Vitro Adrenocortical Toxicity Assay (H295R Cell Line)
Rationale: The H295R human adrenocortical carcinoma cell line expresses all enzymes necessary for steroidogenesis, making it the gold standard for screening CYP11B1 inhibition.
Protocol:
Cell Culture: Seed H295R cells in 24-well plates at a density of
cells/well. Incubate for 24 hours in DMEM/F12 medium.
Treatment: Replace medium with fresh medium containing Forskolin (10
M) to stimulate cortisol production.
Dosing: Add the test analog (Etomidate, CPMM, etc.) at varying concentrations (e.g.,
Quantification: Collect supernatant. Measure cortisol concentration using a validated ELISA or LC-MS/MS.
Analysis: Plot log-concentration vs. % cortisol inhibition to determine the IC50 .
B. In Vivo Hypnotic Potency (Loss of Righting Reflex - LORR)
Rationale: LORR is the standard surrogate for unconsciousness in rodent models.
Protocol:
Subjects: Male Sprague-Dawley rats (250–300g), restrained for tail vein cannulation.
Administration: Administer the test drug as a specific IV bolus (e.g., 2 mg/kg over 10 seconds).
Assessment:
Place the rat in a supine position.
LORR Onset: Time from injection to the loss of the ability to right itself (turn over) three times consecutively.
LORR Duration: Time until the rat successfully rights itself (all four paws on the ground).
ED50 Determination: Use the Up-and-Down Method (Dixon) .
If the rat loses righting reflex, decrease the dose for the next animal.
If no LORR, increase the dose.
Calculate ED50 using probit analysis.
Conclusion
The evolution of etomidate analogs derived from the imidazole methanol scaffold represents a shift from "hard" drugs to "soft" drugs.
Etomidate remains the potency benchmark but is unsafe for continuous infusion.
CPMM (ABP-700) and EL-0052 represent the most balanced alternatives, retaining the imidazole core for GABA affinity while utilizing ester hydrolysis to minimize the window of adrenal suppression.
Recommendation: For research focusing on rapid recovery and hemodynamic stability, CPMM is the primary comparator. For studies aiming to eliminate adrenal toxicity entirely, Carboetomidate serves as the mechanistic control, though its clinical profile differs significantly.
References
Etomidate: A Review of Robust Evidence for its Pharmacologic Properties.
Source: Anesthesia & Analgesia
URL:[1][2][3][6][7][8][9][10][Link][4][10][11][12][13][14][15][16]
Soft analogs of etomidate: A new class of anesthetics.
Source: Anesthesiology (Cotten et al.)
URL:[Link]
Pharmacology of ABP-700 (Cyclopropyl-Methoxycarbonyl Metomidate).
Source: Anesthesiology
URL:[Link]
Carboetomidate: An analog of etomidate th
-hydroxylase.
Source:[5][16] NIH / PubMed Central
URL:[Link]
Discovery of EL-0052 as a Potential Anesthetic Drug.
Source: Frontiers in Pharmacology
URL:[Link]